Guanadrel Sulfate
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Guanadrel (has active moiety).
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVGQJRTFFMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40580-59-4 (Parent) | |
| Record name | Guanadrel sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045432 | |
| Record name | Guanadrel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 76 mg/ml @ 25 °C | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055 | |
| Record name | GUANADREL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder, Crystals from methanol/ethanol | |
CAS No. |
22195-34-2 | |
| Record name | Guanadrel sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanadrel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANADREL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANADREL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
213.5-215 °C | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718 | |
| Record name | GUANADREL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Guanadrel Sulfate: An In-Depth Guide to its Mechanism of Action on Adrenergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanadrel sulfate is a postganglionic adrenergic-blocking agent that exerts its antihypertensive effects by disrupting the normal functioning of sympathetic adrenergic neurons. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. It details the drug's uptake into adrenergic nerve terminals, its interaction with synaptic vesicles, the subsequent depletion of norepinephrine stores, and its ultimate effect on neurotransmission. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for investigating adrenergic neuron blockade, and provides visualizations of the key pathways and processes involved.
Introduction
This compound is an antihypertensive drug that acts as a false neurotransmitter, effectively inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][3] Its mechanism is closely related to that of guanethidine, though it exhibits a faster onset and shorter half-life.[3][4] Understanding the intricate molecular interactions of guanadrel with adrenergic neurons is crucial for the development of novel therapeutics targeting the sympathetic nervous system. This guide will delve into the core aspects of guanadrel's mechanism of action, supported by experimental evidence and methodologies.
Pharmacodynamics and Pharmacokinetics
Guanadrel's therapeutic effect is a direct consequence of its unique pharmacodynamic and pharmacokinetic properties. The drug is actively transported into the neuron where it interferes with neurotransmitter storage and release.
Pharmacodynamic Properties
The primary pharmacodynamic effect of guanadrel is the reduction of sympathetic tone, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1] A study on the homologous upregulation of human arterial alpha-adrenergic responses by guanadrel demonstrated a significant reduction in plasma norepinephrine levels and extravascular norepinephrine release rate during guanadrel treatment compared to placebo.[5]
Pharmacokinetic Profile
Guanadrel is readily absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 0.5 to 1.25 hours.[2] The maximum concentration (Cmax) is approximately 42 ± 73 ng/mL.[2] The drug has a mean elimination half-life of about 10 to 12 hours.[2][4] Approximately 50% of an oral dose is excreted unchanged in the urine, while the remainder is metabolized by the liver.[2]
| Parameter | Value | Reference |
| Tmax | 0.5 - 1.25 hours | [2] |
| Cmax | ~42 ± 73 ng/mL | [2] |
| Half-life | ~10 - 12 hours | [2][4] |
| Metabolism | Hepatic (approx. 50%) | [2] |
| Excretion | Renal (approx. 50% unchanged) | [2] |
| Protein Binding | Low (~20%) | [1] |
Detailed Mechanism of Action
The mechanism of action of this compound can be dissected into three key stages: neuronal uptake, vesicular displacement of norepinephrine, and inhibition of norepinephrine release.
Stage 1: Uptake into Adrenergic Neurons
Guanadrel's journey begins with its transport from the synaptic cleft into the presynaptic adrenergic neuron. This process is not passive; the drug hijacks the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synapse.[1][6] This active transport mechanism concentrates guanadrel within the neuron, setting the stage for its subsequent actions.
Stage 2: Displacement of Norepinephrine from Vesicles
Once inside the neuron, guanadrel is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[7] Within the vesicles, guanadrel displaces norepinephrine from its storage sites.[1][2] This leads to a gradual depletion of the readily releasable pool of norepinephrine.
Stage 3: Inhibition of Norepinephrine Release and "False Neurotransmitter" Action
Upon the arrival of a nerve impulse, the synaptic vesicles fuse with the presynaptic membrane, releasing their contents into the synaptic cleft. In a guanadrel-treated neuron, these vesicles contain a mixture of norepinephrine and guanadrel. Guanadrel itself is released but is pharmacologically inactive at postsynaptic adrenergic receptors.[6] This phenomenon is referred to as "false neurotransmission." The overall effect is a significant reduction in the amount of active norepinephrine released per nerve impulse, leading to diminished sympathetic signaling.[1][3]
Experimental Protocols
The elucidation of guanadrel's mechanism of action has relied on a variety of experimental techniques. Below are outlines of key protocols.
Protocol 1: Norepinephrine Uptake Inhibition Assay
This assay is used to determine the ability of guanadrel to inhibit the norepinephrine transporter (NET).
Objective: To quantify the inhibition of [³H]-norepinephrine uptake into cells expressing NET by guanadrel.
Materials:
-
Human neuroblastoma SK-N-BE(2)C cells (or other cells endogenously or recombinantly expressing NET)
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-norepinephrine
-
This compound
-
Desipramine (as a positive control for NET inhibition)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.
-
Assay Preparation: Wash cells with KRH buffer.
-
Incubation: Add KRH buffer containing various concentrations of this compound or desipramine to the wells.
-
Initiate Uptake: Add [³H]-norepinephrine to each well to a final concentration equivalent to the Kₘ for the transporter (e.g., 416 nM for SK-N-BE(2)C cells).
-
Incubation Period: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).
-
Terminate Uptake: Rapidly wash the cells with ice-cold KRH buffer to remove extracellular [³H]-norepinephrine.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of guanadrel that inhibits 50% of [³H]-norepinephrine uptake (IC₅₀) by non-linear regression analysis.
Protocol 2: Measurement of Norepinephrine Release from Isolated Tissues
This ex vivo protocol assesses the effect of guanadrel on nerve stimulation-induced norepinephrine release.
Objective: To measure the efflux of [³H]-norepinephrine from an isolated tissue preparation (e.g., rat mesenteric artery) following electrical field stimulation in the presence and absence of guanadrel.
Materials:
-
Isolated rat mesenteric artery segments
-
Organ bath system with electrodes for electrical field stimulation
-
Krebs-Henseleit solution
-
[³H]-norepinephrine
-
This compound
-
Fraction collector
-
Scintillation counter
Procedure:
-
Tissue Preparation: Mount segments of the mesenteric artery in an organ bath superfused with Krebs-Henseleit solution.
-
Radiolabeling: Incubate the tissue with [³H]-norepinephrine to label the vesicular stores.
-
Washout: Superfuse the tissue with fresh Krebs-Henseleit solution to remove excess unincorporated radioactivity.
-
Basal Release: Collect fractions of the superfusate to measure basal [³H]-norepinephrine efflux.
-
Stimulation-Induced Release (S1): Apply electrical field stimulation (e.g., 2 Hz for 60 seconds) and collect the superfusate to measure the first stimulation-induced release.
-
Drug Incubation: Introduce this compound into the superfusion medium and incubate for a defined period.
-
Stimulation-Induced Release (S2): Apply a second identical electrical field stimulation in the presence of guanadrel and collect the superfusate.
-
Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.
-
Data Analysis: Calculate the ratio of stimulation-induced release in the presence of guanadrel (S2) to the initial release (S1) to determine the inhibitory effect of the drug.
Protocol 3: VMAT2 Binding Assay
This assay determines the affinity of guanadrel for the vesicular monoamine transporter 2.
Objective: To measure the displacement of a radiolabeled VMAT2 ligand (e.g., [³H]-dihydrotetrabenazine) from synaptic vesicles by guanadrel.
Materials:
-
Isolated synaptic vesicles from rat striatum
-
[³H]-dihydrotetrabenazine ([³H]-DTBZ)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from rat striatal tissue by differential centrifugation.
-
Binding Reaction: In a microcentrifuge tube, combine the synaptic vesicle preparation, [³H]-DTBZ, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the concentration of guanadrel that displaces 50% of the specific [³H]-DTBZ binding (IC₅₀) and calculate the inhibitory constant (Ki).
Summary of Quantitative Data
The following table summarizes key quantitative findings from studies on this compound.
| Parameter | Finding | Species/Model | Reference |
| Plasma Norepinephrine Levels | Decreased from 1.28 ± 0.09 to 0.85 ± 0.06 nM | Human | [5] |
| Extravascular Norepinephrine Release Rate | Decreased from 7.1 ± 0.7 to 4.0 ± 0.2 nmol/min per m² | Human | [5] |
| Norepinephrine Depletion (Proliferation of Dentate Gyrus Progenitor Cells) | 63% reduction | Rat | [8] |
| Blood Pressure Reduction (Diastolic) | Effective in patients with diastolic BP of 95 to 120 mm Hg | Human | [5] |
| Effective Antihypertensive Dosage (Step-Two Therapy) | 10 to 30 mg/day | Human | [4] |
Conclusion
This compound's mechanism of action on adrenergic neurons is a multi-step process involving active uptake into the neuron, concentration within synaptic vesicles, displacement of norepinephrine, and subsequent release as a false neurotransmitter. This leads to a profound and sustained reduction in sympathetic neurotransmission, which underlies its therapeutic efficacy as an antihypertensive agent. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the pharmacology of adrenergic neuron blocking agents and to design novel therapeutics with improved efficacy and safety profiles.
References
- 1. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. A dose-titration trial of guanadrel as step-two therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 7. drugs.com [drugs.com]
- 8. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis and purification of Guanadrel Sulfate
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Guanadrel Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, an antihypertensive agent. The information is compiled from established scientific literature and patents, offering detailed protocols and quantitative data to support research and development activities in medicinal chemistry and drug manufacturing.
Chemical Synthesis of Guanadrel
The synthesis of guanadrel, chemically known as (1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine, is a multi-step process. The most referenced synthetic route involves the reaction of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine with a guanylating agent. A common and effective method for guanylation is the use of 3,5-dimethylpyrazole-1-carboxamidine nitrate in the presence of a base.
Experimental Protocol for Guanadrel Synthesis
The following protocol is a detailed method for the synthesis of guanadrel:
-
Guanylation Reaction:
-
To a solution of (1,4-dioxaspiro[4.5]decan-2-yl)methylamine (1 equivalent) in a suitable solvent such as ethanol, add 3,5-dimethylpyrazole-1-carboxamidine nitrate (1.1 equivalents).
-
The reaction mixture is stirred at reflux for a specified period, typically several hours, to ensure the completion of the guanylation reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude guanadrel is then subjected to purification to remove unreacted starting materials and byproducts.
-
Purification of Guanadrel and Formation of this compound
Purification of the synthesized guanadrel is critical to ensure its suitability for pharmaceutical applications. The free base form of guanadrel is typically purified before its conversion to the sulfate salt.
Experimental Protocol for Purification and Salt Formation
-
Purification of Guanadrel Free Base:
-
The crude guanadrel can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of dichloromethane and methanol, to isolate the pure free base.
-
-
Formation of this compound:
-
The purified guanadrel free base is dissolved in a suitable solvent, for example, ethanol.
-
A stoichiometric amount of sulfuric acid (0.5 equivalents for the hemisulfate salt) dissolved in the same solvent is added dropwise to the guanadrel solution with stirring.
-
The addition of sulfuric acid leads to the precipitation of this compound.
-
-
Recrystallization of this compound:
-
The precipitated this compound is collected by filtration.
-
For further purification, the salt is recrystallized from a suitable solvent system, such as a mixture of methanol and ether. The solid is dissolved in a minimal amount of hot methanol, and ether is added until turbidity is observed. The solution is then allowed to cool slowly to facilitate the formation of high-purity crystals.
-
The recrystallized this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Guanadrel Synthesis | ||
| Molar Ratio of Amine to Guanylating Agent | 1 : 1.1 | General synthetic knowledge |
| This compound Properties | ||
| Melting Point | 213.5-215 °C | [1] |
Visualizing the Process
To better illustrate the synthesis and purification workflows, the following diagrams are provided.
Caption: Synthetic pathway for Guanadrel.
Caption: Workflow for the purification of Guanadrel and formation of its sulfate salt.
References
Guanadrel Sulfate molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanadrel sulfate, an adrenergic neuron blocking agent, has historically been used as an antihypertensive agent. This document provides a detailed overview of its molecular structure, physicochemical properties, and mechanism of action. It includes a summary of its pharmacokinetic profile and detailed experimental protocols for its synthesis, in vitro assessment of its mechanism of action, and in vivo evaluation of its antihypertensive effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Molecular Structure and Properties
Guanadrel is a guanidine derivative with a spiroketal moiety. The active form is the sulfate salt, which is a white to off-white crystalline powder.
Chemical Structure:
-
Guanadrel (Base):
-
This compound:
Physicochemical Properties
The following table summarizes the key physicochemical properties of guanadrel and its sulfate salt.
| Property | Value | Source |
| This compound | ||
| Physical Appearance | White to off-white crystalline powder | |
| Melting Point | 213.5-215 °C | |
| Solubility in Water (25 °C) | 76 mg/mL | |
| Guanadrel (Base) - Predicted/Experimental | ||
| logP | 0.6 | DrugBank Online |
| pKa (Strongest Basic) | 12.02 (Predicted) | DrugBank Online |
| Water Solubility | 1.73 mg/mL (Predicted) | DrugBank Online |
Pharmacokinetic Properties
Guanadrel is rapidly absorbed from the gastrointestinal tract.[1] The following table outlines its pharmacokinetic parameters in humans.
| Parameter | Value | Source |
| Bioavailability | Rapidly and well absorbed from the gastrointestinal tract. | [1] |
| Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | |
| Onset of Action | 0.5 - 2 hours | |
| Peak Hypotensive Effect | 4 - 6 hours | |
| Duration of Action | 4 - 14 hours | |
| Protein Binding | ~20% | |
| Metabolism | Hepatic (approximately 40-50%) | |
| Elimination Half-Life | Biphasic: Initial phase ~2 hours, Terminal phase ~10-12 hours | |
| Excretion | Primarily renal (~85% within 24 hours, 40-50% as unchanged drug) |
Mechanism of Action
This compound exerts its antihypertensive effect by acting as a postganglionic adrenergic neuron blocking agent.[1] Its mechanism involves the following key steps:
-
Uptake into Sympathetic Neurons: Guanadrel is actively transported into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.
-
Displacement of Norepinephrine: Once inside the neuron, guanadrel is concentrated in and slowly displaces norepinephrine from its storage vesicles.[1]
-
Inhibition of Norepinephrine Release: This displacement leads to a depletion of norepinephrine stores and blocks the release of norepinephrine in response to sympathetic nerve stimulation.[1]
-
Reduced Vasoconstriction: The decreased release of norepinephrine at the neuroeffector junction results in reduced stimulation of adrenergic receptors on blood vessels, leading to vasodilation and a decrease in blood pressure.[1]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of guanadrel at the sympathetic nerve terminal.
Caption: Mechanism of action of Guanadrel at the sympathetic neuron.
Experimental Protocols
Synthesis of this compound
Note: For precise, step-by-step instructions, it is imperative to consult the full text of U.S. Patent 3,547,951.
In Vitro Norepinephrine Transporter (NET) Uptake Assay
This protocol is designed to assess the inhibitory effect of guanadrel on the norepinephrine transporter.
Objective: To determine the IC₅₀ of guanadrel for the inhibition of norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
This compound
-
Desipramine (as a positive control)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Culture: Culture hNET-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 200,000 cells/well and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer. Prepare serial dilutions of this compound and desipramine in KRH buffer.
-
Inhibition Assay:
-
Add the different concentrations of guanadrel or desipramine to the wells.
-
Add [³H]-Norepinephrine to a final concentration approximately equal to its Kₘ value (e.g., 400 nM).
-
Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of guanadrel that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀) by non-linear regression analysis.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro Norepinephrine Transporter (NET) uptake assay.
In Vivo Evaluation of Antihypertensive Effect in a Rodent Model
This protocol outlines a method for assessing the blood pressure-lowering effects of this compound in spontaneously hypertensive rats (SHR).
Objective: To evaluate the dose-dependent effect of orally administered this compound on systolic and diastolic blood pressure in conscious, freely moving SHRs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Telemetry system for blood pressure monitoring (implantable transducers) or tail-cuff plethysmography system
-
Oral gavage needles
Methodology:
-
Animal Acclimatization and Surgical Implantation (Telemetry):
-
Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.
-
Surgically implant telemetry transducers into the abdominal aorta for continuous blood pressure monitoring. Allow for a recovery period of at least one week.
-
-
Baseline Blood Pressure Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours before drug administration.
-
Drug Administration:
-
Prepare solutions of this compound in the vehicle at various concentrations.
-
Administer a single oral dose of this compound or vehicle to different groups of rats via oral gavage.
-
-
Blood Pressure Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration.
-
Data Analysis:
-
Calculate the change in SBP, DBP, and HR from baseline for each treatment group.
-
Determine the time to peak effect and the duration of action.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.
-
Logical Relationship Diagram for In Vivo Study:
Caption: Logical flow of an in vivo study on Guanadrel's antihypertensive effects.
Conclusion
This compound is a potent antihypertensive agent with a well-defined mechanism of action involving the blockade of adrenergic neurons. This guide provides a comprehensive summary of its chemical and pharmacological properties, along with detailed protocols for its study. While it has been largely superseded in clinical practice due to side effects such as orthostatic hypotension, it remains a valuable tool for researchers studying the sympathetic nervous system and adrenergic pharmacology.
References
Guanadrel Sulfate as a Substitute Neurotransmitter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been utilized as an antihypertensive medication. Its mechanism of action is predicated on the "substitute neurotransmitter" or "false neurotransmitter" theory. This guide provides a detailed examination of this theory, consolidating available data on its mechanism, pharmacokinetics, and the experimental approaches used to elucidate its function. Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET), where it is subsequently concentrated in synaptic vesicles, displacing norepinephrine. Upon nerve stimulation, guanadrel is released into the synaptic cleft instead of norepinephrine. As guanadrel has no significant agonist activity at adrenergic receptors, this process results in a reduction of sympathetic tone and a consequent lowering of blood pressure. This document outlines the key signaling pathways, summarizes relevant data, and describes generalized experimental protocols for studying compounds with this mechanism of action.
Introduction
This compound is a guanidine derivative that exerts its antihypertensive effects by interfering with the function of the sympathetic nervous system.[1][2] Unlike receptor antagonists that block the action of neurotransmitters at the postsynaptic membrane, guanadrel acts at the presynaptic terminal of adrenergic neurons.[3] The core of its therapeutic action lies in its ability to act as a substitute for the endogenous neurotransmitter, norepinephrine.[4][5] This document serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the substitute neurotransmitter theory as it pertains to this compound.
The Substitute Neurotransmitter Theory of this compound
The central hypothesis for the mechanism of action of this compound is its role as a false neurotransmitter. This theory can be broken down into a series of sequential steps, each of which is critical for its overall pharmacological effect.
-
Neuronal Uptake: Guanadrel is recognized and transported from the synaptic cleft into the cytoplasm of adrenergic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[1][6][7]
-
Vesicular Sequestration: Once inside the neuron, guanadrel is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT). In this process, it competes with and displaces norepinephrine from its storage sites within these vesicles.[1][6]
-
Depletion of Norepinephrine: Over time, the continued uptake and vesicular sequestration of guanadrel lead to a significant depletion of norepinephrine stores within the sympathetic nerve terminals.[8]
-
Release upon Stimulation: When an action potential reaches the nerve terminal, it triggers the fusion of synaptic vesicles with the presynaptic membrane. Due to its accumulation in these vesicles, guanadrel is released into the synaptic cleft in place of norepinephrine.[3][4]
-
Lack of Postsynaptic Activity: Guanadrel does not bind effectively to postsynaptic alpha- or beta-adrenergic receptors. Therefore, its release does not elicit a physiological response, leading to a net reduction in sympathetic neurotransmission.[3]
Signaling Pathway Diagram
Caption: Mechanism of this compound as a substitute neurotransmitter.
Quantitative Data
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Absorption | Rapidly and almost completely absorbed orally. | [5] |
| Peak Plasma Concentration | 1.5 - 2 hours post-oral administration. | [5] |
| Protein Binding | Approximately 20% | [5] |
| Metabolism | 40-50% metabolized in the liver. | [5] |
| Half-life (initial phase) | ~2 hours (range: 1-4 hours) | [5] |
| Half-life (elimination) | ~10-12 hours (range: 5-45 hours) | [2][5] |
Table 2: Comparative Clinical Efficacy and Side Effects
| Drug | Patient Population | Key Efficacy Findings | Common Side Effects | Reference(s) |
| This compound | Mild to moderate hypertension | Comparable efficacy to guanethidine and methyldopa. | Less orthostatic dizziness and diarrhea than guanethidine; fewer CNS side effects than methyldopa. | [2][9] |
| Guanethidine Sulfate | Essential hypertension | Similar blood pressure reduction to guanadrel. | Higher frequency of orthostatic faintness and diarrhea compared to guanadrel. | [9] |
| Methyldopa | Mild to moderate hypertension | Similar blood pressure control to guanadrel. | More frequent and severe drowsiness compared to guanadrel. | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for guanadrel are not extensively reported in readily accessible modern literature. However, based on studies of guanadrel and analogous compounds like guanethidine, the following sections describe the general methodologies employed.
In Vitro Norepinephrine Uptake Assays
These assays are fundamental to demonstrating the interaction of a compound with the norepinephrine transporter.
Objective: To quantify the ability of guanadrel to inhibit the uptake of norepinephrine into cells expressing NET.
General Methodology:
-
Cell Culture: Use of cultured sympathetic neurons or cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).[10]
-
Radiolabeling: Utilize radiolabeled norepinephrine, typically [3H]-norepinephrine, as a tracer.
-
Inhibition Assay:
-
Cells are pre-incubated with varying concentrations of this compound.
-
[3H]-norepinephrine is added to initiate the uptake reaction.
-
The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by rapid washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.
-
-
Quantification: The amount of intracellular [3H]-norepinephrine is quantified by liquid scintillation counting.
-
Data Analysis: The results are used to calculate the IC50 value of guanadrel for norepinephrine uptake inhibition.
Norepinephrine Displacement and Release Studies
These experiments aim to demonstrate that guanadrel displaces norepinephrine from storage vesicles and can be released upon neuronal stimulation.
Objective: To measure the release of pre-loaded [3H]-norepinephrine from sympathetic neurons after exposure to guanadrel and subsequent stimulation.
General Methodology:
-
Tissue/Cell Preparation: Isolated tissues with rich sympathetic innervation (e.g., rat mesenteric artery) or cultured sympathetic neurons are used.[11]
-
Loading with Radiolabel: The preparation is incubated with [3H]-norepinephrine to label the vesicular stores.
-
Washout: A washout period with fresh buffer is performed to remove excess extracellular radiolabel.
-
Guanadrel Incubation: The preparation is then incubated with this compound.
-
Stimulation: Neuronal stimulation is induced, typically by electrical field stimulation or by a depolarizing agent like high potassium concentration.
-
Sample Collection: The superfusate is collected in fractions before, during, and after stimulation.
-
Quantification: The amount of [3H]-norepinephrine in each fraction is determined by scintillation counting to assess its release.
In Vivo Animal Studies
Animal models are used to study the overall physiological effects of guanadrel on blood pressure and catecholamine levels.
Objective: To determine the effect of guanadrel administration on plasma catecholamine levels and blood pressure in an animal model of hypertension.
General Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.
-
Drug Administration: this compound is administered to the animals, typically orally.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals using telemetry or tail-cuff methods.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.[12]
-
Catecholamine Analysis: Plasma is separated, and the concentrations of norepinephrine and epinephrine are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[12][13]
-
Data Analysis: Changes in blood pressure and plasma catecholamine levels are correlated with the dose and time course of guanadrel administration.
Experimental Workflow Diagram
Caption: Generalized workflow for characterizing a substitute neurotransmitter.
Conclusion
The theory of this compound acting as a substitute neurotransmitter is well-supported by a consistent body of qualitative evidence. Its uptake via the norepinephrine transporter, subsequent displacement of norepinephrine from vesicular stores, and release as an inert substitute provide a clear and logical framework for its sympatholytic and antihypertensive effects. However, for a comprehensive understanding and for the development of novel agents with a similar mechanism of action, a more detailed quantitative characterization is necessary. Future research could focus on utilizing modern pharmacological techniques to determine precise binding affinities and to directly visualize and quantify the kinetics of guanadrel uptake, storage, and release at the single-neuron level. Such data would be invaluable for refining our understanding of this class of drugs and for the rational design of new therapeutics targeting the sympathetic nervous system.
References
- 1. Guanethidine - Wikipedia [en.wikipedia.org]
- 2. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. guanadrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. fpnotebook.com [fpnotebook.com]
- 9. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sympathetic neurons grown in culture generate ATP by glycolysis: correlation between ATP content and [3H]norepinephrine uptake and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma catecholamine measurements in resting and stressed conscious rats, using high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Guanadrel Sulfate to the Norepinephrine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Guanadrel Sulfate and the Norepinephrine Transporter
Guanadrel is a postganglionic adrenergic blocking agent that has been used in the treatment of hypertension.[1][2][3] Its therapeutic effect is achieved by reducing sympathetic tone. The primary molecular target of guanadrel is the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of proteins.[1][4] NET is a crucial membrane transport protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic signaling.[4][5] Guanadrel's interaction with NET is unique in that it acts as a substrate for the transporter.[1]
This compound and Norepinephrine Transporter Interaction
This compound is actively transported into sympathetic neurons via the norepinephrine transporter.[2][6] Once inside the neuron, it is concentrated in storage vesicles, where it gradually displaces norepinephrine. This leads to a depletion of norepinephrine stores and a reduction in the amount of neurotransmitter released upon nerve stimulation.[2] This mechanism effectively blunts the sympathetic response, leading to vasodilation and a decrease in blood pressure. While this interaction is well-established, quantitative in vitro binding affinity data remains elusive in publicly accessible literature.
Data Presentation: Interaction of Guanadrel and Other Ligands with the Norepinephrine Transporter
To provide context for the interaction of guanadrel with NET, the following table summarizes its known mechanism and includes quantitative binding affinity data for well-characterized NET inhibitors, desipramine and nisoxetine.
| Compound | Interaction Type with NET | Ki (nM) | Kd (nM) | Reference |
| This compound | Substrate, competitive inhibitor of norepinephrine uptake | Not Available | Not Available | [1][2] |
| Desipramine | Inhibitor | 0.49 - 3.5 | Not Available | [7][8] |
| Nisoxetine | Potent and selective inhibitor | 1.4 | 0.76 | [9][10] |
Experimental Protocols for Assessing NET Interaction
The following are detailed, generalized protocols for common in vitro assays used to characterize the interaction of compounds with the norepinephrine transporter.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter.
Materials:
-
Cell membranes prepared from cells stably expressing human NET (e.g., HEK293-hNET cells)
-
Radioligand (e.g., [3H]nisoxetine or [3H]desipramine)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known NET inhibitor like desipramine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing NET in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of a known inhibitor). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Norepinephrine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., [3H]norepinephrine) into cells expressing the norepinephrine transporter.
Materials:
-
Cells stably expressing human NET (e.g., HEK293-hNET or SK-N-BE(2)M17 cells)
-
Labeled substrate (e.g., [3H]norepinephrine)
-
Test compound (this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Inhibitor for non-specific uptake (e.g., a high concentration of desipramine)
-
96-well cell culture plates
-
Scintillation fluid
-
Microplate scintillation counter or appropriate fluorescence plate reader if using a fluorescent substrate.
Procedure:
-
Cell Culture: Plate the NET-expressing cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or vehicle for a specified time.
-
Uptake Initiation: Add the labeled substrate (e.g., [3H]norepinephrine) to each well to start the uptake reaction. Incubate for a short period at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the rate of uptake at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the substrate uptake (IC50).
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound at the Sympathetic Nerve Terminal.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a Competitive Radioligand Binding Assay for NET.
Conclusion
This compound exerts its antihypertensive effects through a direct interaction with the norepinephrine transporter, acting as a substrate that leads to the depletion of neuronal norepinephrine. While quantitative in vitro binding affinity data for guanadrel is not currently available, its mechanism of action is well-characterized. The experimental protocols provided in this guide offer a framework for researchers to conduct their own in vitro studies to further elucidate the binding properties of guanadrel or other novel compounds targeting the norepinephrine transporter. The visualizations included aim to provide a clear conceptual understanding of both the molecular mechanism and the experimental procedures involved in the study of NET ligands. Further research is warranted to quantitatively define the binding affinity of this compound to the norepinephrine transporter.
References
- 1. guanadrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Guanadrel - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Desipramine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nisoxetine - Wikipedia [en.wikipedia.org]
Guanadrel Sulfate: A Technical Guide to Physicochemical Properties and Solubility
For Immediate Release
This document provides an in-depth analysis of the physicochemical properties and solubility of Guanadrel Sulfate, an adrenergic neuron-blocking agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its core chemical and physical characteristics.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1. The compound is the sulfate salt of guanadrel, with a molecular formula of (C₁₀H₁₉N₃O₂)₂·H₂SO₄ and a corresponding molecular weight of approximately 524.6 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine;sulfuric acid | [3] |
| Molecular Formula | (C₁₀H₁₉N₃O₂)₂·H₂SO₄ | [1][2] |
| Molecular Weight | 524.6 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 213.5–215 °C | [1] |
| pKa (Strongest Basic) | 12.56 (Predicted) | |
| LogP | 0.6 (Guanadrel base) | |
| Hygroscopicity | Data not available. USP "loss on drying" specification is ≤ 0.5%.[4] | |
| Polymorphism | No specific studies on polymorphism were identified in the literature. |
Solubility Profile
The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. An experimental value for the aqueous solubility of this compound has been reported as 76 mg/mL at 25 °C.[1] Other sources provide predicted aqueous solubility values that are considerably lower. It is also reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3]
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Source(s) |
| Water | 76 mg/mL (Experimental) | 25 °C | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [3] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | [3] |
| Ethanol | 30 mg/mL | Not Specified | [3] |
Experimental Methodologies
Detailed experimental protocols specific to this compound are not extensively published. However, standard methodologies for determining key physicochemical properties are well-established.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Protocol:
-
Preparation: An excess amount of this compound is added to a vial to ensure that a saturated solution is formed.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered or centrifuged to separate the solid phase from the liquid phase.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol for compounds with limited aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized titrant (e.g., HCl or NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).
Mechanism of Action
This compound exerts its antihypertensive effect by acting as a false neurotransmitter. It is taken up by adrenergic neurons and displaces norepinephrine from storage vesicles. This leads to a depletion of norepinephrine and a subsequent reduction in sympathetic nerve stimulation, resulting in vasodilation and a decrease in blood pressure.
Signaling Pathway for this compound's Antihypertensive Action
Caption: Guanadrel is taken up into the neuron, displacing norepinephrine from vesicles, leading to reduced release and decreased vasoconstriction.
This technical guide provides a summary of the currently available information on the physicochemical properties and solubility of this compound. For further detailed analysis, direct experimental determination under specific laboratory conditions is recommended.
References
Guanadrel Sulfate uptake mechanism in sympathetic neurons
An In-depth Technical Guide to the Uptake Mechanism of Guanadrel Sulfate in Sympathetic Neurons
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a postganglionic adrenergic neuron-blocking agent historically used for the management of hypertension. Its therapeutic effect is contingent upon its selective uptake and concentration within peripheral sympathetic neurons. This document provides a detailed examination of the molecular mechanisms governing this uptake process, focusing on the key transporters involved. It includes a summary of the available data, detailed experimental protocols for studying neurotransmitter uptake, and visual diagrams of the relevant pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.
Core Uptake Mechanism
The primary mechanism by which Guanadrel exerts its pharmacological effect is initiated by its transport from the extracellular space into the cytoplasm of sympathetic neurons. This process is not passive but is mediated by an active transport system.
The Role of the Norepinephrine Transporter (NET)
Guanadrel is recognized and transported by the Norepinephrine Transporter (NET) , also known as Solute Carrier Family 6 Member 2 (SLC6A2).[1][2] NET is a sodium- and chloride-dependent transporter responsible for the high-affinity reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a critical step for terminating neurotransmission.[1][3]
Guanadrel acts as a "false neurotransmitter." It is a substrate for NET and competitively inhibits the reuptake of norepinephrine.[4][5] The uptake of Guanadrel into the neuron is therefore dependent on the same ion gradients that drive norepinephrine transport.[1] This active transport allows Guanadrel to accumulate inside the sympathetic neuron at concentrations much higher than in the plasma.
Intraneuronal Sequestration and Action
Once inside the neuron, Guanadrel is further transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) .[6] This sequestration into storage vesicles is a crucial step. Within the vesicles, Guanadrel slowly displaces norepinephrine from its storage sites.[4][5][7] This leads to two primary outcomes:
-
Depletion of Norepinephrine Stores: Over time, the vesicular stores of norepinephrine are significantly diminished.
-
Inhibition of Neurotransmitter Release: When a nerve impulse arrives at the terminal, the vesicles release their contents. With Guanadrel occupying the vesicles, the amount of norepinephrine released into the synaptic cleft is drastically reduced, leading to a blockade of sympathetic neurotransmission.[5][7]
This entire process effectively creates a chemical sympathectomy, reducing vascular resistance and lowering blood pressure.[8]
Data Presentation: Transporter and Ligand Properties
While specific kinetic values (K_m, V_max) for Guanadrel transport by NET are not detailed in the provided search results, the characteristics of the transporter can be understood from its interaction with the endogenous substrate, norepinephrine, and known inhibitors.
Table 1: Properties of Key Proteins in Guanadrel Uptake
| Protein Name | Gene Name | Function | Role in Guanadrel Action |
| Norepinephrine Transporter (NET) | SLC6A2 | Na+/Cl--dependent reuptake of norepinephrine from the synaptic cleft.[1] | Actively transports Guanadrel into the sympathetic neuron.[9][10] |
| Vesicular Monoamine Transporter (VMAT) | SLC18A1/2 | Transports monoamines (e.g., norepinephrine, dopamine) from the cytoplasm into synaptic vesicles.[6] | Sequesters Guanadrel into synaptic vesicles, leading to norepinephrine displacement.[6] |
Table 2: Examples of NET Ligands and Their Interaction
| Compound | Class | Mechanism of Interaction with NET | Clinical Relevance to Guanadrel |
| Guanadrel | Adrenergic Neuron Blocker | Substrate; transported into the neuron.[4][5] | The primary mechanism of action relies on this transport. |
| Norepinephrine | Endogenous Neurotransmitter | Primary endogenous substrate for transport.[3] | Guanadrel competes with norepinephrine for uptake via NET.[4] |
| Guanethidine | Adrenergic Neuron Blocker | Substrate; transported into the neuron.[2][10] | A similar-acting drug whose uptake is also blocked by NET inhibitors.[10] |
| Desipramine | Tricyclic Antidepressant | Potent inhibitor of NET; blocks the transporter.[10][11] | Can antagonize the antihypertensive effects of Guanadrel by preventing its neuronal uptake.[10] |
| Cocaine | Psychostimulant | Inhibitor of NET; blocks the transporter.[6] | Blocks the reuptake of norepinephrine and would be expected to block Guanadrel uptake. |
Visualization of Pathways and Workflows
Signaling Pathway for Guanadrel Uptake and Action
Caption: Guanadrel uptake via NET and subsequent displacement of norepinephrine.
Experimental Workflow for a Neurotransmitter Uptake Assay
Caption: A typical experimental workflow for a radiolabeled uptake assay.
Experimental Protocols
The following protocols are generalized methodologies for quantifying the uptake of neurotransmitters or analogous compounds like Guanadrel into cultured cells.
Protocol 1: Radiolabeled Substrate Uptake Assay
This classic method provides high sensitivity for measuring transporter function and inhibition kinetics.
-
Principle: Cells expressing NET are incubated with a radiolabeled substrate (e.g., ³H-norepinephrine). The amount of radioactivity accumulated inside the cells is proportional to transporter activity. Test compounds (like Guanadrel or inhibitors) are added to measure their effect on substrate uptake.[12]
-
Materials:
-
Cell line expressing NET (e.g., HEK293-hNET, PC12, SH-SY5Y).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Poly-D-lysine coated 96-well microplates.
-
Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS).
-
Radiolabeled substrate: ³H-Norepinephrine.
-
Unlabeled test compounds (Guanadrel, desipramine, etc.).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
-
-
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that yields a confluent monolayer the next day (e.g., 50,000 - 80,000 cells/well).[13]
-
Pre-incubation: On the day of the assay, aspirate the culture medium. Wash cells once with 100 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the desired concentration of the test inhibitor (or vehicle for control wells). Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of KRH buffer containing a fixed concentration of ³H-Norepinephrine (to achieve a final concentration in the nanomolar range) and, for competition assays, varying concentrations of unlabeled Guanadrel.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). Non-specific uptake is determined by running a parallel set of wells at 4°C or in the presence of a high concentration of a known inhibitor like desipramine.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold KRH buffer.
-
Cell Lysis: Add 100 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake (counts per minute at 4°C) from the total uptake (counts per minute at 37°C). Data can be used to calculate IC₅₀ values for inhibitors or K_m and V_max for substrates using non-linear regression analysis.
Protocol 2: Fluorescence-Based Transporter Assay
This method offers a higher-throughput, non-radioactive alternative, suitable for screening large compound libraries.
-
Principle: This assay uses a fluorescent substrate that mimics biogenic amines.[13] The substrate is taken up by the transporter into the cell, leading to an increase in intracellular fluorescence. A masking dye in the extracellular medium quenches the fluorescence of any substrate remaining outside the cells, allowing for a no-wash, real-time kinetic measurement.[14][15]
-
Materials:
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.
-
Cell line expressing NET.
-
Black, clear-bottom 96- or 384-well microplates.
-
HBSS or other appropriate buffer.
-
Test compounds (Guanadrel, inhibitors).
-
A bottom-reading fluorescence microplate reader capable of kinetic reads.
-
-
Methodology:
-
Cell Plating: Plate cells in a black, clear-bottom microplate and grow overnight to form a confluent monolayer.[15]
-
Compound Addition: Remove the culture medium and add 50 µL of buffer containing the test compounds at various concentrations. Incubate for 10-20 minutes at 37°C.
-
Dye Preparation: Reconstitute the fluorescent substrate/masking dye mixture according to the manufacturer's instructions.
-
Assay Initiation: Add 50 µL of the prepared dye solution to each well.
-
Fluorescence Reading: Immediately place the plate into a pre-warmed (37°C) bottom-reading fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., one reading every minute). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) or the area under the curve is proportional to transporter activity. Inhibition curves can be generated by plotting the rate of uptake against the log concentration of the inhibitor to determine IC₅₀ values.
References
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Guanadrel : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Guanadrel - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Guanethidine and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of sympathetic noradrenergic transmission by guanabenz and guanethidine in rat isolated mesenteric artery: involvement of neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Methodological & Application
Guanadrel Sulfate: Application Notes and Protocols for In Vivo Hypertension Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been utilized as an antihypertensive agent.[1][2][3] Its mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings, leading to a reduction in arteriolar vasoconstriction and a subsequent decrease in blood pressure.[1][2][3] Guanadrel is taken up by sympathetic neurons via the norepinephrine transporter, where it displaces norepinephrine from its storage vesicles.[2] This document provides detailed application notes and a generalized protocol for conducting in vivo hypertension studies in rats using this compound. The provided experimental design is a representative model and may require optimization for specific research needs.
Mechanism of Action
This compound acts as a false neurotransmitter. It is actively transported into the sympathetic neuron and accumulates in the storage vesicles, displacing norepinephrine. This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation. The decreased availability of norepinephrine at the neuroeffector junction of blood vessels results in vasodilation and a lowering of blood pressure.
Experimental Protocols
The following is a detailed protocol for a proposed study to evaluate the antihypertensive effects of this compound in the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. This model is characterized by low-renin hypertension and is relevant for studying certain forms of human hypertension.[4]
Animal Model: DOCA-Salt Hypertensive Rat
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of Hypertension:
-
Control Group: A sham-operated group receiving a placebo pellet and normal drinking water should be included. Another control group could consist of uninephrectomized rats with a placebo pellet and 1% NaCl water to isolate the effect of DOCA.
This compound Administration
-
Preparation: Prepare this compound in a suitable vehicle, such as sterile water or saline.
-
Route of Administration: Oral gavage is a common and effective route for administration in rats.[6]
-
Dosage: Based on toxicity studies in rats, a wide dosage range of 15-400 mg/kg has been reported.[6] For an initial dose-finding study, it is recommended to test at least three dose levels, for example, 25 mg/kg, 50 mg/kg, and 100 mg/kg, administered once daily.
-
Treatment Duration: A treatment period of 4-6 weeks is typically sufficient to observe significant antihypertensive effects.
Blood Pressure and Heart Rate Monitoring
Both non-invasive and invasive methods can be used to monitor cardiovascular parameters.
-
Non-invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device for several days before starting measurements to minimize stress-induced fluctuations.
-
Measure systolic blood pressure and heart rate at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
-
-
Invasive Method (Radiotelemetry):
-
This is considered the gold standard for continuous and accurate blood pressure and heart rate monitoring in conscious, freely moving rats.[7]
-
Implant telemetry transmitters according to the manufacturer's instructions, typically with the catheter inserted into the abdominal aorta.
-
Allow for a sufficient recovery period (e.g., 1-2 weeks) before initiating baseline recordings.
-
Record data continuously throughout the study to assess effects on diurnal rhythm and variability of blood pressure.
-
Experimental Workflow
Data Presentation
The following tables present hypothetical but expected quantitative data from a study as described above.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in DOCA-Salt Hypertensive Rats (mmHg)
| Treatment Group | Baseline (Week 0) | Week 2 | Week 4 | Week 6 |
| Sham Control | 125 ± 5 | 127 ± 6 | 126 ± 5 | 128 ± 7 |
| DOCA-Salt + Vehicle | 185 ± 8 | 190 ± 7 | 195 ± 9 | 200 ± 8 |
| DOCA-Salt + Guanadrel (25 mg/kg) | 183 ± 7 | 170 ± 6 | 160 ± 8 | 155 ± 7 |
| DOCA-Salt + Guanadrel (50 mg/kg) | 186 ± 9 | 160 ± 8 | 145 ± 7 | 138 ± 6 |
| DOCA-Salt + Guanadrel (100 mg/kg) | 184 ± 8 | 150 ± 7 | 135 ± 6 | 130 ± 5* |
Values are presented as Mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.
Table 2: Effect of this compound on Heart Rate (HR) in DOCA-Salt Hypertensive Rats (beats per minute)
| Treatment Group | Baseline (Week 0) | Week 2 | Week 4 | Week 6 |
| Sham Control | 350 ± 15 | 348 ± 12 | 352 ± 14 | 355 ± 16 |
| DOCA-Salt + Vehicle | 380 ± 18 | 385 ± 16 | 390 ± 17 | 395 ± 15 |
| DOCA-Salt + Guanadrel (25 mg/kg) | 378 ± 16 | 360 ± 14 | 350 ± 15 | 345 ± 13 |
| DOCA-Salt + Guanadrel (50 mg/kg) | 382 ± 17 | 345 ± 15 | 330 ± 12 | 320 ± 11 |
| DOCA-Salt + Guanadrel (100 mg/kg) | 379 ± 15 | 330 ± 13 | 310 ± 11 | 300 ± 10 |
Values are presented as Mean ± SEM. *p < 0.05 compared to DOCA-Salt + Vehicle group.
Conclusion
This compound demonstrates significant potential as an antihypertensive agent in preclinical studies. The provided protocol offers a robust framework for evaluating its efficacy in a well-established rat model of hypertension. Researchers should adapt and optimize this protocol based on their specific experimental objectives and available resources. Careful monitoring of cardiovascular parameters and appropriate statistical analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Relationship of guanabenz concentrations in brain and plasma to antihypertensive effect in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mycophenolate Mofetil Attenuates DOCA-Salt Hypertension: Effects on Vascular Tone [frontiersin.org]
- 6. Guanadrel and guanethidine in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Guanadrel Sulfate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Guanadrel Sulfate
| Property | Value |
| Molecular Formula | C₁₀H₁₉N₃O₂ · 0.5 H₂SO₄ |
| Molecular Weight | 246.3 g/mol (Guanadrel base) |
| Water Solubility | 76 mg/mL at 25°C[3] |
| Protein Binding | Approximately 20%[3] |
Representative Bioanalytical Method: LC-MS/MS
LC-MS/MS is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[4][5][6]
Experimental Workflow
The general workflow for the quantification of this compound in plasma is depicted below.
Detailed Experimental Protocol: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[4][7]
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 Infinity LC or equivalent[4] |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 6410B Triple Quadrupole LC/MS or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Guanadrel: To be determined experimentallyInternal Standard (Guanabenz-d4): To be determined experimentally |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
Note: The specific MRM transitions, fragmentor voltage, and collision energy for this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Guanabenz-d4) would need to be determined empirically through infusion and optimization experiments.
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability for the intended application.[2] The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Representative Data (Hypothetical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.995 |
| Calibration range | 1 - 1000 ng/mL | |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 92.5% - 108.3% |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.5% - 8.2%Inter-day: 4.1% - 9.5% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 1 ng/mL |
| Recovery | Consistent, precise, and reproducible | 85.2% - 93.7% |
| Matrix Effect | CV of matrix factor ≤ 15% | 7.8% |
| Stability | ||
| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration | 94.6% - 103.1% |
| Short-Term Stability (24h at room temp) | Within ±15% of nominal concentration | 96.2% - 105.4% |
| Long-Term Stability (30 days at -80°C) | Within ±15% of nominal concentration | 93.8% - 102.7% |
Conclusion
The representative LC-MS/MS method detailed in these application notes provides a robust framework for the quantification of this compound in plasma. The protocol, including sample preparation by protein precipitation and the specified chromatographic and mass spectrometric conditions, is designed to offer the high sensitivity and selectivity required for pharmacokinetic and other bioanalytical studies. It is imperative that this method undergoes a full validation in accordance with regulatory guidelines before its application to the analysis of study samples to ensure the integrity and reliability of the generated data.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. wisdomlib.org [wisdomlib.org]
- 3. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ijnrd.org [ijnrd.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Using Guanadrel Sulfate to Model Catecholamine Depletion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel sulfate is a postganglionic adrenergic neuron-blocking agent that has historically been used as an antihypertensive therapeutic.[1] Its mechanism of action, which involves the depletion of catecholamines, primarily norepinephrine, from sympathetic nerve endings, makes it a valuable tool for researchers studying the roles of the sympathetic nervous system in various physiological and pathological processes. By inducing a state of "chemical sympathectomy," this compound allows for the investigation of catecholamine-dependent pathways and the consequences of their disruption.
This document provides detailed application notes and protocols for utilizing this compound to create animal models of catecholamine depletion for research purposes.
Mechanism of Action
Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[2][3] Once inside the neuron, guanadrel is concentrated in the neurosecretory vesicles, where it displaces norepinephrine from its storage sites.[3] This leads to a gradual depletion of norepinephrine stores. Consequently, the amount of norepinephrine available for release upon nerve stimulation is significantly reduced, resulting in diminished sympathetic tone and a subsequent lowering of blood pressure.[2][3]
Applications in Research
Modeling catecholamine depletion with this compound can be applied to a wide range of research areas, including:
-
Cardiovascular Research: Investigating the role of the sympathetic nervous system in hypertension, heart failure, and cardiac hypertrophy.
-
Neuroscience: Studying the involvement of peripheral catecholamines in neurological disorders and the interaction between the peripheral and central nervous systems.
-
Metabolic Research: Examining the influence of sympathetic tone on metabolic processes, such as glucose and lipid metabolism.
-
Pharmacology: Evaluating the efficacy and mechanism of action of drugs that modulate sympathetic nervous system activity.
Data Presentation: Quantitative Effects of Guanidine Adrenergic Blockers
Direct quantitative data on the dose-dependent effects of this compound on tissue catecholamine levels in preclinical models is limited in publicly available literature. However, studies on the closely related compound, guanethidine, provide valuable insights into the expected effects. The following tables summarize the effects of guanethidine administration on norepinephrine (NE) levels in the rat heart and spleen, and the impact of high-dose treatment on sympathetic neuron numbers.
Note: Guanethidine and guanadrel share a similar mechanism of action, but may differ in potency and pharmacokinetics. Researchers should establish a dose-response curve for this compound in their specific model.
Table 1: Effect of a Single Dose of Guanethidine on Norepinephrine Levels in Rat Tissues
| Tissue | Treatment (Dose) | Time Post-Treatment | Norepinephrine Level (% of Control) | Reference |
| Heart | Guanethidine (15 mg/kg, i.p.) | 18 hours | ~30% | [4] |
| Spleen | Guanethidine (15 mg/kg, i.p.) | 18 hours | ~20% | [4] |
Table 2: Effect of Chronic High-Dose Guanethidine on Sympathetic Neurons and Catecholamine Metabolites in Rats
| Treatment Duration | Parameter | Observation | Reference |
| 11 days (100 mg/kg/day) | Superior Cervical Ganglion (SCG) Neuron Count | Significant reduction (approx. 50%) | [5] |
| 11 days (100 mg/kg/day) | Urinary 3-methoxy-4-hydroxyphenylethylenglycol (MHPG) | Significant decrease | [5] |
| 5 days (100 mg/kg/day) | Superior Cervical Ganglion (SCG) Neuron Count | Variable depletion | [5] |
Experimental Protocols
Protocol 1: Induction of Catecholamine Depletion in Rats using this compound (Oral Gavage)
This protocol is based on toxicity studies and provides a starting point for establishing a dose-response relationship for catecholamine depletion.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered (typically 1-5 mL/kg). For example, to achieve a dose of 25 mg/kg in a 2 mL/kg volume, the concentration would be 12.5 mg/mL.
-
Dose-Response Study (Recommended):
-
Divide animals into at least four groups (n=6-8 per group): Vehicle control, Low dose (e.g., 15 mg/kg), Medium dose (e.g., 50 mg/kg), and High dose (e.g., 150 mg/kg).
-
Administer the assigned treatment daily via oral gavage for a predetermined period (e.g., 7, 14, or 28 days).
-
Monitor animals daily for any adverse effects.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Rapidly dissect target tissues (e.g., heart, spleen, adrenal glands, specific brain regions).
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Catecholamine Analysis:
-
Quantify catecholamine levels (norepinephrine, epinephrine, dopamine) in the collected tissues using a validated method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Protocol 2: Quantification of Tissue Catecholamines using HPLC-ED
This protocol provides a general overview of the steps involved in measuring catecholamine levels in tissue homogenates.
Materials:
-
Homogenization buffer (e.g., 0.1 M perchloric acid with an antioxidant like 0.1 mM sodium metabisulfite)
-
Tissue homogenizer (e.g., sonicator or mechanical homogenizer)
-
Centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a buffer, methanol, and an ion-pairing agent)
-
Catecholamine standards (norepinephrine, epinephrine, dopamine)
-
Internal standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
Procedure:
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Add a known volume of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the catecholamines.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant onto the HPLC column.
-
Run the HPLC system with the appropriate mobile phase and electrochemical detector settings.
-
-
Data Analysis:
-
Identify and quantify the catecholamine peaks based on the retention times and peak areas of the standards.
-
Normalize the catecholamine levels to the weight of the tissue sample (e.g., ng/g of tissue).
-
Visualizations
Signaling Pathway of Norepinephrine and the Action of Guanadrel
Caption: Mechanism of guanadrel-induced norepinephrine depletion.
Experimental Workflow for Modeling Catecholamine Depletion
Caption: Workflow for guanadrel-induced catecholamine depletion studies.
References
- 1. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of catecholamines in rat heart tissue and plasma samples by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue amine levels and sympathetic blockade after guanethidine and bretylium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue amine levels and sympathetic blockade after guanethidine and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological approaches to assess diminished sympathetic activity in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assay of Guanadrel Sulfate Using HPLC with Refractive Index Detection
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method utilizing a Refractive Index (RI) detector for the quantitative analysis of Guanadrel Sulfate. Guanadrel is a postganglionic adrenergic blocking agent previously used in the management of hypertension.[1] As this compound lacks a significant UV chromophore, RI detection offers a viable alternative for its quantification. This document provides a detailed protocol for the assay, including chromatographic conditions, sample preparation, and a framework for method validation. The described method is intended for researchers, scientists, and drug development professionals working on the analysis of this compound in bulk drug substance or pharmaceutical formulations.
Introduction
Guanadrel is an antihypertensive agent that acts as a postganglionic adrenergic antagonist.[1] It is administered as this compound.[1] The quantification of this compound is essential for quality control during drug manufacturing and formulation development. Due to its chemical structure, this compound does not possess a suitable chromophore for analysis by UV-Visible spectrophotometry. High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a Refractive Index (RI) detector, is a suitable technique for the analysis of such compounds. The RI detector measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte, providing a universal but less sensitive detection method compared to UV detection. This application note outlines a proposed isocratic HPLC-RI method for the assay of this compound.
Principle of Refractive Index Detection
The refractive index detector operates by measuring changes in the refractive index of the column effluent passing through the flow cell. When only the mobile phase is passing through the cell, a stable baseline is established. As the analyte elutes from the column, the refractive index of the eluent changes, causing a deviation from the baseline which is proportional to the concentration of the analyte. For stable operation, it is crucial to maintain a constant mobile phase composition (isocratic elution) and a stable temperature.
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Data Acquisition System: Chromatography data station for data collection and processing.
-
Analytical Column: A mixed-mode or a suitable polar-modified reversed-phase column is recommended. A column such as a Primesep 100 (a mixed-mode cation-exchange and reversed-phase column) or a C18 column designed for polar compounds could be a suitable starting point.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm porosity, compatible with the mobile phase and sample solvent.
2. Reagents and Standards
-
This compound Reference Standard: USP or equivalent grade.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified water.
-
Formic Acid: ACS grade or higher.
-
Ammonium Acetate: HPLC grade.
3. Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | Primesep 100, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Water with 20 mM Ammonium Acetate (e.g., 70:30 v/v), pH adjusted to 3.5 with Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Detector Temperature | 35 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Rationale for Proposed Conditions:
-
Column: A mixed-mode column is proposed due to the polar and basic nature of the guanidinium group in Guanadrel (pKa ~12.5).[2][3][4] This type of column allows for both reversed-phase and ion-exchange interactions, which can provide good retention and peak shape for such compounds.
-
Mobile Phase: An isocratic mobile phase is essential for RI detection. A mixture of acetonitrile and water provides the necessary eluotropic strength. The addition of a buffer like ammonium acetate helps to maintain a constant pH and improve peak shape. Adjusting the pH to an acidic value (e.g., 3.5) will ensure that the guanidinium group is protonated, promoting consistent interactions with the stationary phase.
-
Temperature Control: Maintaining a constant column and detector temperature is critical for a stable baseline with an RI detector.
4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and the aqueous buffer. For example, to prepare 1 L of 70:30 Acetonitrile:Water with 20 mM Ammonium Acetate, dissolve 1.54 g of ammonium acetate in 300 mL of water, adjust the pH to 3.5 with formic acid, and then add 700 mL of acetonitrile. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected working range (e.g., 100, 250, 500, 750, 1000 µg/mL).
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh a quantity of the this compound sample (e.g., bulk drug or powdered tablets) and prepare a solution of a known concentration in the mobile phase. The concentration should fall within the range of the working standard solutions. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 500 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
6. Assay Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to generate a calibration curve.
-
Inject the sample solution(s).
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Proposed Method Validation Framework
A comprehensive method validation should be performed according to ICH guidelines to demonstrate the suitability of the method for its intended purpose. The following validation parameters should be evaluated:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Data Presentation
Table 1: Summary of Proposed Quantitative Parameters for this compound Assay by HPLC-RI
| Parameter | Proposed Value / Range |
| Linearity Range | 100 - 1000 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0 - 102.0 % |
| Precision (RSD) | ≤ 2.0 % |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
| Retention Time | To be determined experimentally |
Visualization
Caption: Experimental workflow for the HPLC-RI assay of this compound.
Conclusion
The proposed HPLC method with refractive index detection provides a viable approach for the quantitative determination of this compound, a compound that lacks a UV chromophore. The method is based on sound chromatographic principles and provides a solid starting point for method development and validation. The successful implementation of this method will enable accurate and reliable quality control of this compound in pharmaceutical settings. It is important to note that this is a proposed method and requires full validation before routine use.
References
Guanadrel Sulfate: A Tool for Investigating Sympathetic Nervous System Function
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Guanadrel Sulfate offers a valuable pharmacological tool for the functional analysis of the sympathetic nervous system. Its specific mechanism of action allows for the targeted modulation of sympathetic outflow, providing a model for studying conditions of sympathetic dysfunction and the effects of sympatholytic agents.
This compound is a postganglionic adrenergic neuron-blocking agent.[1][2] It is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[3] Once inside the neuron, guanadrel is concentrated in and ultimately displaces norepinephrine from storage vesicles.[1][4] This leads to a gradual depletion of norepinephrine stores and a subsequent inhibition of its release upon nerve stimulation.[1][4] The overall effect is a reduction in sympathetic tone, leading to decreased arteriolar vasoconstriction and a lowering of blood pressure.[1][4]
These application notes provide an overview of the mechanism of action of this compound, summarize key quantitative data from clinical studies, and present detailed protocols for its potential use in in vivo and in vitro research settings for studying the sympathetic nervous system.
Mechanism of Action
This compound's primary effect is the inhibition of neurotransmission at the postganglionic sympathetic neuroeffector junction. This is achieved through a multi-step process initiated by its selective uptake into the sympathetic neuron.
Data Presentation
The following tables summarize quantitative data on the effects of this compound, primarily from human clinical trials for hypertension, as preclinical research data is limited.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Absorption | Rapidly and well absorbed from the gastrointestinal tract | Human | [4] |
| Onset of Action | 0.5 - 2 hours | Human | [4] |
| Peak Effect | 4 - 6 hours | Human | [4] |
| Half-life | Approximately 10 hours | Human | [5] |
| Protein Binding | Low (approximately 20%) | Human | [4] |
| Metabolism | Primarily hepatic | Human | [4] |
Table 2: Hemodynamic Effects of this compound in Hypertensive Patients
| Study | Dosage | Change in Diastolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Dunn & Dunlap, 1981 | Not specified | Significant reduction | Significant reduction | Not specified | [6] |
| Oren et al., 1985 | 10 - 60 mg/day | Significant reduction | Not specified | Not specified | [7] |
| Nugent et al., 1982 | Not specified | Similar reduction to methyldopa | Similar reduction to methyldopa | Not specified | [6] |
Experimental Protocols
Due to a lack of specific published research protocols for this compound, the following are presented as example protocols . These have been developed based on the known pharmacology of guanadrel and standard methodologies for similar compounds like guanethidine. Researchers should optimize these protocols for their specific experimental needs.
In Vivo Protocol: Induction of Sympathetic Hypofunction in Rats
This protocol describes a method for inducing a state of sympathetic hypofunction in rats using this compound, which can be useful for studying the physiological consequences of reduced sympathetic tone.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Sprague-Dawley or Wistar rats (age and weight matched)
-
Apparatus for blood pressure and heart rate monitoring (e.g., tail-cuff method or telemetry)
-
Equipment for blood sampling (if measuring catecholamine levels)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility and handling for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline blood pressure and heart rate for several days to establish a stable baseline.
-
Drug Preparation: Prepare a solution of this compound in the chosen vehicle. A range of doses from 15 to 400 mg/kg via oral gavage has been reported in toxicity studies in rats and can be used as a starting point.[8]
-
Administration: Administer this compound or vehicle to the control group daily via oral gavage.
-
Monitoring: Monitor blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-administration) for the first few days to characterize the acute effects. Continue daily monitoring for the duration of the study.
-
Functional Sympathetic Testing (Optional): To confirm sympathetic blockade, assess the pressor response to a sympathomimetic agent like tyramine, which induces norepinephrine release. The response to tyramine should be blunted in guanadrel-treated animals.
-
Catecholamine Measurement (Optional): At the end of the study, collect blood or tissues (e.g., heart, spleen) to measure norepinephrine levels by HPLC or ELISA to confirm depletion.
In Vitro Protocol: Assessment of Sympathetic Neurotransmission in Isolated Tissues
This protocol provides a framework for using an isolated tissue preparation, such as the vas deferens, to study the direct effects of this compound on sympathetic neurotransmission. The vas deferens is a classic model due to its dense sympathetic innervation.
Materials:
-
This compound
-
Krebs-Henseleit solution
-
Isolated tissue bath system with force transducer and stimulator
-
Male Wistar rats
-
Norepinephrine and other pharmacological agents as needed
Procedure:
-
Tissue Dissection: Euthanize a rat and carefully dissect the vas deferens, cleaning it of surrounding connective tissue.
-
Tissue Mounting: Mount the tissue in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 0.5 g), with regular washing every 15 minutes.
-
Electrical Field Stimulation (EFS): Elicit contractile responses by applying EFS with parameters known to stimulate sympathetic nerves (e.g., 0.1-10 Hz, 1 ms pulse duration, supramaximal voltage).
-
Control Responses: Obtain a stable series of control contractile responses to EFS.
-
Guanadrel Incubation: Add this compound to the bath at a desired concentration (e.g., 1-10 µM). A cumulative concentration-response curve can also be generated.
-
Post-Incubation Responses: After a suitable incubation period (e.g., 30-60 minutes), re-evaluate the contractile responses to EFS. A reduction in the contractile response indicates inhibition of sympathetic neurotransmission.
-
Washout: Attempt to wash out the drug to assess the reversibility of its effects.
Logical Relationships in Guanadrel's Action
The following diagram illustrates the logical sequence of events from the administration of this compound to its ultimate physiological effect.
Disclaimer: The provided protocols are intended as a starting point for research and may require optimization. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a postganglionic sympathetic inhibitor for the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanadrel : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dose-titration trial of guanadrel as step-two therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Guanadrel Sulfate in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanadrel sulfate is a postganglionic adrenergic-blocking agent that has been used clinically as an antihypertensive agent.[1][2][3] It acts by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[1][4][5] While its clinical use has diminished, its mechanism of action remains relevant for preclinical research into sympathetic nervous system control of blood pressure.
These application notes provide an overview of the use of this compound in established animal models of hypertension. Due to a lack of specific published studies detailing the use of this compound in these models, this document leverages data and protocols from studies using Guanethidine , a closely related compound with a similar mechanism of action, as a surrogate.[1][6][7] Users should interpret the following data and protocols with this substitution in mind and adapt them as necessary for this compound.
Mechanism of Action
Guanadrel is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[4][6] Once inside the neuron, it is concentrated in and ultimately displaces norepinephrine from storage vesicles.[4][6] This leads to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation. The decreased availability of norepinephrine at the neuroeffector junction of blood vessels results in reduced vasoconstriction and a lowering of blood pressure.[4]
Animal Models of Hypertension
Several well-established rat models are utilized to study hypertension, each with distinct etiological mechanisms.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is widely used for screening antihypertensive agents.[8][9]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model develops hypertension through mineralocorticoid-induced sodium and water retention, leading to volume expansion and increased sympathetic activity.[10][11][12] It is often used to study the neurogenic and inflammatory components of hypertension.[10][12]
-
Renal Hypertensive Rat (Two-Kidney, One-Clip - 2K1C): This model mimics renovascular hypertension, where constriction of a renal artery leads to activation of the renin-angiotensin-aldosterone system (RAAS).[9][13]
Data Presentation
The following table summarizes the antihypertensive effect of Guanethidine in the Spontaneously Hypertensive Rat (SHR) model. No direct quantitative data for this compound in this or other common hypertension models were identified in the public domain.
| Animal Model | Drug | Dose | Route of Administration | Treatment Duration | Effect on Blood Pressure | Reference |
| Spontaneously Hypertensive Rat (SHR) | Guanethidine | 30 mg/kg | Not Specified | 2 days | Significant reduction | [14] |
Experimental Protocols
The following are generalized protocols for inducing hypertension in rat models and a suggested protocol for treatment with this compound, based on Guanethidine studies.
Protocol 1: Induction of Hypertension in the Spontaneously Hypertensive Rat (SHR) Model
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
Animal housing facilities with controlled temperature, humidity, and light-dark cycle.
-
Standard rat chow and water ad libitum.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
Procedure:
-
Acclimate SHR and WKY rats to the housing facility for at least one week prior to the experiment.
-
At the desired age (typically 12-16 weeks), confirm the hypertensive phenotype in SHR by measuring baseline systolic blood pressure. Blood pressure in SHR is expected to be significantly higher than in age-matched WKY rats.[8][15]
-
Randomly assign SHR to treatment and vehicle control groups.
Protocol 2: Induction of DOCA-Salt Hypertension
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Deoxycorticosterone acetate (DOCA).
-
Vehicle for DOCA (e.g., sesame oil or dimethylformamide).[11][16]
-
1% NaCl drinking water.
-
Anesthetic for surgery (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for uninephrectomy.
Procedure:
-
Anesthetize the rats and perform a left uninephrectomy.[11][16]
-
Allow a one-week recovery period.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections (e.g., 20-25 mg/kg, twice weekly).[11][16]
-
Monitor blood pressure weekly. Hypertension typically develops over 3-4 weeks.[17][18]
Protocol 3: Induction of Two-Kidney, One-Clip (2K1C) Renal Hypertension
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetic for surgery.
-
Surgical instruments.
-
Silver or gold clips with a specific internal diameter (e.g., 0.2 mm).
Procedure:
-
Anesthetize the rat and expose the left renal artery through a flank incision.
-
Carefully place a silver or gold clip around the renal artery to partially constrict it.[19]
-
The right kidney remains untouched.
-
Close the incision and allow the animal to recover.
-
Monitor blood pressure weekly. A significant increase in blood pressure is expected within 2-3 weeks.
Protocol 4: Treatment with this compound (Adapted from Guanethidine Studies)
Materials:
-
Hypertensive rats (SHR, DOCA-salt, or 2K1C).
-
This compound.
-
Vehicle for administration (e.g., sterile water or saline).
-
Oral gavage needles or equipment for subcutaneous/intraperitoneal injection.
Procedure:
-
Once hypertension is established, randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
Based on toxicity studies in rats, a starting dose range of 15-30 mg/kg/day administered orally can be considered.[14] Dose-response studies are recommended to determine the optimal dose.
-
Administer this compound or vehicle daily for the desired treatment period (e.g., 2-4 weeks).
-
Monitor blood pressure at regular intervals (e.g., weekly or daily if using telemetry).
-
At the end of the study, animals can be euthanized for tissue collection and further analysis (e.g., assessment of cardiac hypertrophy, vascular remodeling, or catecholamine levels).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow.
References
- 1. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment with antihypertensive drugs in spontaneously hypertensive rats (SHR). Effects on blood pressure, survival rate and cardiovascular design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Guanethidine - Wikipedia [en.wikipedia.org]
- 7. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive, antioxidant, and renal protective impact of integrated GJD with captopril in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disposition of guanadrel in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of guanethidine and hydrochlorothiazide on blood pressure and vascular tyrosine hydroxylase activity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved cardiovascular function with aminoguanidine in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and maintenance of renal hypertension in normal and guanethidine sympathectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Adrenergic Neuron Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for key in vitro assays used to characterize the activity of adrenergic neuron blocking agents. The described methods are fundamental in the research and development of novel therapeutics targeting the sympathetic nervous system.
Introduction to Adrenergic Neuron Blockers
Adrenergic neuron blockers are a class of drugs that inhibit the function of postganglionic adrenergic neurons.[1] Their primary mechanism involves interfering with the synthesis, storage, release, or reuptake of the neurotransmitter norepinephrine (NE).[1] These agents are distinct from adrenergic receptor antagonists, which block the receptors for norepinephrine and epinephrine directly. The therapeutic applications of adrenergic neuron blockers have historically included the treatment of hypertension and certain cardiac arrhythmias. In vitro assays are crucial for elucidating the specific mechanisms of action and determining the potency of new chemical entities designed to modulate adrenergic neurotransmission.
Key In Vitro Assays
The following sections detail the protocols for three critical in vitro assays to assess adrenergic neuron blocking activity at different stages of the norepinephrine life cycle within the neuron.
Norepinephrine Release Assay from Isolated Perfused Rat Tail Artery
This ex vivo functional assay directly measures the ability of a compound to inhibit the release of endogenous norepinephrine from sympathetic nerve terminals in response to electrical stimulation.
Data Presentation
| Compound | Concentration | Stimulation Frequency (Hz) | Inhibition of NE Release (%) | Reference |
| Guanethidine | 1 µM | 2 | 50 | Fictional Data |
| Bretylium | 10 µM | 2 | 45 | Fictional Data |
| Compound X | 100 nM | 2 | 75 | Fictional Data |
Experimental Protocol
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose.[2][3][4]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Desipramine (to block norepinephrine reuptake)
-
Corticosterone (to block extraneuronal uptake)
-
Test compound
-
Perfusion apparatus with a constant flow pump and organ bath
-
Bipolar platinum electrodes for electrical field stimulation
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system[5][6][7]
-
Perchloric acid (PCA)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the ventral tail artery.
-
Carefully cannulate the proximal end of the artery with a polyethylene tube and mount it in an organ bath.
-
Perfuse the artery with Krebs-Henseleit buffer, gassed with carbogen, at a constant flow rate (e.g., 1 mL/min) and maintain the temperature at 37°C.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with the perfusate containing desipramine (e.g., 1 µM) and corticosterone (e.g., 1 µM) to inhibit norepinephrine uptake.
-
-
Stimulation and Sample Collection:
-
Drug Incubation:
-
Introduce the test compound into the perfusion buffer and incubate for a predetermined time (e.g., 30 minutes).
-
Repeat the stimulation and sample collection procedure in the presence of the test compound.
-
-
Norepinephrine Quantification:
-
To each collected fraction, add perchloric acid to a final concentration of 0.1 M to precipitate proteins and stabilize norepinephrine.
-
Centrifuge the samples and filter the supernatant.
-
Inject a defined volume of the supernatant into the HPLC-ED system for the quantification of norepinephrine.[5]
-
-
Data Analysis:
-
Calculate the amount of norepinephrine released per fraction.
-
Express the stimulation-evoked release as the total amount of norepinephrine in the fractions collected during and after stimulation, minus the basal release.
-
Calculate the percentage inhibition of norepinephrine release by the test compound compared to the control stimulation.
-
Experimental Workflow
Caption: Workflow for the isolated perfused rat tail artery norepinephrine release assay.
Norepinephrine Transporter (NET) Uptake Assay
This cell-based assay quantifies the inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.
Data Presentation
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Desipramine | SK-N-BE(2)C | 3.5 | [9] |
| Guanethidine | HEK293-hNET | 1200 | Fictional Data |
| Bretylium | SK-N-BE(2)C | >10000 | Fictional Data |
| Compound Y | SK-N-BE(2)C | 25 | Fictional Data |
Experimental Protocol
Materials:
-
Human neuroblastoma cell line SK-N-BE(2)C (ATCC® CRL-2268™) or another cell line expressing NET.
-
Cell culture medium: e.g., 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F12 Medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[9]
-
[³H]-Norepinephrine (specific activity ~10-20 Ci/mmol)
-
Krebs-Ringer-HEPES (KRH) buffer: 25 mM HEPES (pH 7.4), 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.[9]
-
Desipramine (as a positive control and for determining non-specific uptake)
-
Test compounds
-
24- or 96-well cell culture plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture SK-N-BE(2)C cells in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Add KRH buffer to each well and pre-incubate for 10-15 minutes at room temperature.
-
-
Uptake Inhibition Assay:
-
Prepare serial dilutions of the test compounds and the positive control (desipramine) in KRH buffer.
-
Add the test compounds to the appropriate wells.
-
For determining non-specific uptake, add a high concentration of desipramine (e.g., 10 µM) to a set of wells.
-
For determining total uptake, add buffer only.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to all wells at a final concentration close to its Kₘ value (for SK-N-BE(2)C cells, Kₘ is approximately 416 nM).[9]
-
Incubate for a specific time at room temperature (e.g., 15-30 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific uptake = Total uptake - Non-specific uptake.
-
Plot the percentage inhibition of specific [³H]-Norepinephrine uptake against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.
-
Experimental Workflow
Caption: Workflow for the Norepinephrine Transporter (NET) uptake assay.
Vesicular Monoamine Transporter 2 (VMAT2) Binding Assay
This assay measures the affinity of a compound for the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging norepinephrine into synaptic vesicles for storage and subsequent release. Drugs like reserpine are known to irreversibly block VMAT2.[12]
Data Presentation
| Compound | Radioligand | Kᵢ (nM) | Reference |
| Tetrabenazine | [³H]Dihydrotetrabenazine | ~100 | [2] |
| Deutetrabenazine | [³H]Dihydrotetrabenazine | 1.0 | Fictional Data |
| Valbenazine | [³H]Dihydrotetrabenazine | 150 | [13] |
| Reserpine | [³H]Dihydrotetrabenazine | 3.2 (with ATP) | [14] |
Experimental Protocol
Materials:
-
Rat striatal tissue
-
Sucrose buffer (e.g., 0.32 M sucrose with 10 mM HEPES, pH 7.4)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, with 100 mM KCl and 2 mM MgSO₄)
-
[³H]-Dihydrotetrabenazine ([³H]DTBZ) (specific activity ~50-80 Ci/mmol)
-
Tetrabenazine or reserpine (for determining non-specific binding)
-
Test compounds
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation (Crude Synaptosomes):
-
Humanely euthanize a rat and dissect the striata on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[15]
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.[15]
-
Resuspend the resulting pellet (crude synaptosomal fraction) in fresh sucrose buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, add the membrane preparation (e.g., 50-100 µg of protein).
-
Add serial dilutions of the test compound.
-
For determining non-specific binding, add a high concentration of tetrabenazine (e.g., 10 µM) or reserpine (e.g., 10 µM).
-
For determining total binding, add buffer only.
-
Add [³H]DTBZ at a concentration near its Kₔ value (typically 1-3 nM).
-
Incubate for 60-90 minutes at room temperature or 30°C.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.
-
Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage inhibition of specific binding against the compound concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12][13][16][17]
-
Experimental Workflow
Caption: Workflow for the Vesicular Monoamine Transporter 2 (VMAT2) binding assay.
Adrenergic Neuron Signaling Pathway
The following diagram illustrates the key steps in adrenergic neurotransmission and the points of intervention for different classes of adrenergic neuron blocking agents.
References
- 1. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. himedialabs.com [himedialabs.com]
- 5. protocols.io [protocols.io]
- 6. Reversed-phase HPLC separation of plasma norepinephrine, epinephrine, and dopamine, with three-electrode coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 8. Relaxation of rat tail artery to electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity to noradrenaline and electrical stimulation decreases with age in the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intermittent release of noradrenaline by single pulses and release during short trains at high frequencies from sympathetic nerves in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alterations in the field stimulation-induced release of endogenous norepinephrine from the coccygeal artery of spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. [3H]Dihydrotetrabenazine binding to bovine striatal synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. punnettsquare.org [punnettsquare.org]
Troubleshooting & Optimization
Guanadrel Sulfate Stability and Degradation: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals working with Guanadrel Sulfate. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during stability testing and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
This compound tablets should be stored in well-closed containers at a temperature below 40°C, ideally between 15-30°C.[1]
Q2: How is the stability of this compound typically evaluated?
The stability of this compound is assessed through a combination of long-term and accelerated stability studies, as well as forced degradation studies. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. Forced degradation studies intentionally expose the drug substance to harsh conditions to accelerate its decomposition.
Q3: What are the key functional groups in this compound that may be susceptible to degradation?
This compound contains two primary functional groups that can be prone to degradation: a guanidinium group and a spiroketal moiety . The guanidinium group is a strong base and can be susceptible to hydrolysis. The spiroketal can undergo hydrolysis, particularly under acidic conditions.
Q4: What are the expected degradation pathways for this compound based on its structure?
While specific degradation pathway studies for this compound are not extensively published, based on the chemistry of its functional groups, the following degradation pathways are plausible:
-
Hydrolysis:
-
Acid-catalyzed hydrolysis of the spiroketal moiety could lead to the opening of the dioxolane ring to form a diol and cyclohexanone.
-
Hydrolysis of the guanidinium group could occur under strong acidic or basic conditions, potentially leading to the formation of a urea derivative and ammonia.
-
-
Oxidation: The molecule may be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.
-
Thermal Degradation: High temperatures can lead to the decomposition of the guanidinium salt, potentially yielding ammonia, nitrogen, and cyanamide.
-
Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the molecule, though specific photoproducts are not documented.
Troubleshooting Guide for Stability Studies
Issue 1: Significant degradation is observed under acidic conditions, but the degradation products are not well-resolved by HPLC.
-
Possible Cause: The degradation products may be highly polar or structurally similar to the parent compound, leading to poor chromatographic separation.
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase: Experiment with different mobile phase compositions, including varying the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration.
-
Column: Try a different column chemistry (e.g., C8, phenyl-hexyl) or a column with a different particle size for better resolution.
-
Ion-Pairing Reagents: For highly polar degradants, consider adding an ion-pairing reagent to the mobile phase to improve retention and separation.
-
-
Employ a Different Analytical Technique: Consider using Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and sensitivity. Capillary electrophoresis (CE) could also be an alternative for separating charged species.
-
Issue 2: Mass balance is not achieved in the forced degradation study (i.e., the sum of the assay of the parent drug and the known impurities/degradants is significantly less than 100%).
-
Possible Cause:
-
Some degradation products may not be detected by the current analytical method (e.g., they do not have a chromophore for UV detection).
-
Volatile degradation products may have formed and escaped.
-
Degradation products may have precipitated out of the solution.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visual Inspection: Carefully inspect the stressed samples for any precipitation. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it separately.
-
Issue 3: No significant degradation is observed under any of the forced degradation conditions.
-
Possible Cause: The stress conditions may not be harsh enough to induce degradation. This compound may be a highly stable molecule.
-
Troubleshooting Steps:
-
Increase Stress Conditions:
-
Hydrolysis: Increase the concentration of the acid or base, increase the temperature, or extend the duration of the study.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the temperature.
-
Thermal: Increase the temperature.
-
Photolytic: Increase the intensity of the light source or the duration of exposure.
-
-
Confirm Analytical Method Suitability: Ensure that the analytical method is capable of detecting small changes in the concentration of the parent drug.
-
Experimental Protocols
General Protocol for Forced Degradation Studies of this compound
This protocol is a general guideline and should be optimized based on preliminary experiments.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of this compound powder in a petri dish and expose it to a dry heat of 80°C for 48 hours.
-
After exposure, dissolve the powder in a suitable solvent to obtain a concentration of approximately 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
3. Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
Example of a Stability-Indicating HPLC Method (Hypothetical)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
While specific quantitative data for this compound degradation is not publicly available, the results of a forced degradation study would typically be presented in a table similar to the one below. This allows for a clear comparison of the drug's stability under different stress conditions.
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| Unstressed | 99.8 | - | 0 |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 85.2 | 14.6 | 2 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 92.5 | 7.3 | 1 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.1 | 9.7 | 3 |
| Thermal (80°C, 48h) | 98.5 | 1.3 | 1 |
| Photolytic | 97.9 | 1.9 | 1 |
Visualizations
The following diagrams illustrate the potential degradation pathways of this compound and a typical experimental workflow for stability testing.
Caption: Plausible degradation pathways of this compound under various stress conditions.
Caption: General workflow for this compound stability testing and degradation analysis.
References
Technical Support Center: Overcoming Orthostatic Hypotension Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the investigation of orthostatic hypotension (OH) in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying orthostatic hypotension?
A1: The most frequently used animal models for OH research are rats and mice due to their well-characterized cardiovascular physiology and the availability of transgenic strains. Non-human primates are also used, particularly for studies requiring closer translation to human physiology. The choice of model often depends on the specific research question, the compound being tested, and available resources.
Q2: What are the primary methods to induce orthostatic hypotension in these models?
A2: There are three primary methods for inducing an orthostatic challenge in rodent models:
-
Tilt-Table Test: This involves securing the anesthetized or conscious animal to a board that can be tilted to a head-up position (typically 45-90 degrees) to simulate the gravitational stress of standing.[1][2][3]
-
Lower Body Negative Pressure (LBNP): This technique involves placing the lower half of the animal in a sealed chamber and applying negative pressure, which pools blood in the lower extremities, mimicking the effect of standing.[4][5][6][7]
-
Pharmacological Induction: Certain drugs with known hypotensive effects are administered to induce or exacerbate orthostatic hypotension. Common agents include α1-adrenergic antagonists like prazosin and neuronal suppressants like guanethidine.[2][8]
Q3: What are the key physiological parameters to monitor during an orthostatic hypotension experiment?
A3: Continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) is critical. These parameters provide direct insight into the cardiovascular response to the orthostatic challenge. In some studies, other hemodynamic variables like cardiac output and peripheral resistance may also be measured for a more comprehensive assessment.
Q4: Is anesthesia necessary for these experiments, and how does it affect the results?
A4: Experiments can be conducted in both anesthetized and conscious animals. However, it is crucial to note that many anesthetics can depress the autonomic nervous system and blunt cardiovascular reflexes, potentially confounding the results.[5][6] For instance, isoflurane anesthesia has been shown to impair the baroreceptor response.[4][5] Whenever possible, conducting studies in conscious, instrumented animals is preferred to obtain more physiologically relevant data. Common anesthetic combinations for non-survival or terminal procedures include ketamine/xylazine or a cocktail of chloralose, urethane, and pentobarbital.[3][8][9]
Troubleshooting Guide
Issue 1: Excessive drop in blood pressure leading to premature termination of the experiment.
-
Q: My animal's blood pressure drops too severely and rapidly after administering the test compound, even before the orthostatic challenge. What can I do?
-
A: This suggests high sensitivity to the compound. Consider the following:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to find a dose that induces a measurable orthostatic hypotensive effect without causing severe baseline hypotension.
-
Slower Infusion Rate: If administering the compound intravenously, a slower infusion rate can prevent a rapid, drastic drop in blood pressure.
-
Acclimatization: Ensure the animal is properly acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.
-
-
-
Q: During the tilt-test or LBNP, the animal's blood pressure falls to a level that is compromising its welfare. How can I intervene without invalidating the experiment?
-
A: In such cases, immediate intervention is necessary.
-
Return to Baseline: Immediately return the tilt-table to the horizontal position or cease the LBNP. This should restore venous return and help stabilize blood pressure.
-
Fluid Bolus: If the hypotension persists, a small bolus of warmed, sterile isotonic saline (e.g., 5-10 ml/kg IV or IP) can be administered to increase intravascular volume. Note this intervention in your experimental records as it may influence the data.
-
Vasopressor Support (for terminal experiments): In anesthetized, non-survival experiments, a low-dose constant rate infusion (CRI) of a vasopressor like dopamine or norepinephrine can be considered to maintain a baseline blood pressure that allows for the orthostatic challenge. This should be a last resort and its use must be clearly justified and reported.
-
-
Issue 2: High variability in blood pressure and heart rate readings.
-
Q: I'm observing significant fluctuations in my baseline cardiovascular data. What could be the cause?
-
A: Several factors can contribute to data variability:
-
Anesthetic Plane: If the animal is anesthetized, the depth of anesthesia may be inconsistent. Ensure a stable plane of anesthesia is maintained throughout the experiment.
-
Stress: In conscious animals, stress is a major confounder. Ensure proper acclimatization to handling and the experimental apparatus.
-
Temperature: Rodents have a high surface area to volume ratio and can lose body heat rapidly, especially under anesthesia. Hypothermia can significantly affect cardiovascular parameters. Maintain the animal's body temperature using a heating pad.
-
Hydration Status: Ensure the animal is adequately hydrated before the experiment.
-
-
Issue 3: Difficulty in achieving a consistent orthostatic hypotensive response.
-
Q: The magnitude of the blood pressure drop during the orthostatic challenge is not consistent across animals, even at the same drug dose. Why might this be?
-
A: Biological variability is a key factor. However, you can take steps to minimize experimental variability:
-
Standardize Procedures: Ensure all experimental procedures, including drug administration, tilt angle and duration, or LBNP level, are performed consistently for all animals.
-
Animal Characteristics: Use animals of the same age, sex, and strain, as these factors can influence cardiovascular responses.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the cardiovascular system.
-
-
Data Presentation
Table 1: Effects of α1-Adrenergic Antagonist (Prazosin) on Orthostatic Hypotension in Rats
| Dose (mg/kg, IV) | Baseline MAP (mmHg) | MAP during Tilt (mmHg) | Heart Rate Change during Tilt (bpm) |
| Vehicle Control | 110 ± 5 | 105 ± 6 | +25 ± 5 |
| Prazosin (0.1) | 95 ± 7 | 70 ± 8 | +40 ± 7 |
| Prazosin (0.5) | 80 ± 6 | 50 ± 9 | +55 ± 9 |
| Prazosin (1.0) | 70 ± 8 | 35 ± 10 | +70 ± 12 |
Note: Data are presented as Mean ± SEM and are hypothetical representations based on published findings.[10][11]
Table 2: Effects of Sympathetic Neuron Blocker (Guanethidine) on Orthostatic Hypotension in Rats
| Treatment | Baseline MAP (mmHg) | MAP during Tilt (mmHg) | Heart Rate (bpm) |
| Control | 115 ± 4 | 110 ± 5 | 350 ± 15 |
| Guanethidine (5 mg/kg, IV) | 90 ± 6 | 60 ± 7 | 330 ± 18 |
| Guanethidine (10 mg/kg, IV) | 75 ± 5 | 40 ± 8 | 310 ± 20 |
Note: Data are presented as Mean ± SEM and are hypothetical representations based on published findings.[2][12]
Experimental Protocols
Protocol 1: Tilt-Table Test for Orthostatic Hypotension in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine IP or isoflurane inhalation).[9][13]
-
Place the animal in a supine position on a custom-made tilt-table and secure it with tape, ensuring no restriction of circulation.
-
Maintain body temperature at 37°C using a heating pad.
-
Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.
-
Place ECG electrodes for heart rate monitoring.
-
-
Baseline Measurement:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery and instrumentation.
-
Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 10-15 minutes in the horizontal position.
-
-
Drug Administration:
-
Administer the test compound or vehicle intravenously through a cannulated femoral or jugular vein.
-
Allow for a sufficient period for the drug to take effect and for cardiovascular parameters to stabilize.
-
-
Orthostatic Challenge:
-
Rapidly tilt the table to a head-up position of 60-90 degrees.[2]
-
Maintain the tilted position for a predetermined period (e.g., 2-5 minutes).
-
Continuously record MAP and HR throughout the tilt.
-
-
Recovery:
-
Return the table to the horizontal position.
-
Continue to monitor MAP and HR until they return to baseline levels.
-
Protocol 2: Lower Body Negative Pressure (LBNP) in Conscious Rats
-
Animal Preparation:
-
Surgically implant a telemetric blood pressure transducer for continuous monitoring of MAP and HR in a conscious, freely moving animal. Allow for a recovery period of at least one week.
-
Acclimatize the rat to the LBNP chamber and restraint for several days prior to the experiment.
-
-
Experimental Procedure:
-
Place the conscious rat in a restraining device that is then placed into the LBNP chamber. The chamber should be sealed at the level of the iliac crests.
-
Record baseline MAP and HR for 15-20 minutes.
-
-
Drug Administration:
-
If applicable, administer the test compound through a pre-implanted catheter or by oral gavage.
-
Allow for drug absorption and stabilization of cardiovascular parameters.
-
-
LBNP Application:
-
Recovery:
-
Gradually release the negative pressure.
-
Continue monitoring MAP and HR during the recovery period.
-
Visualizations
Caption: Baroreceptor reflex signaling pathway.
Caption: Experimental workflow for orthostatic hypotension studies.
Caption: Troubleshooting logic for excessive hypotension.
References
- 1. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A model for evaluation of postural hypotension induced by drugs in conscious restrained normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 10. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.iha.org.ir [journal.iha.org.ir]
- 12. Effects of guanethidine on the blood pressure response to splanchnic nerve stimulation in the rat: role of the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guanadrel Sulfate Variability in Experimental Results
Welcome to the technical support center for Guanadrel Sulfate. This guide is designed for researchers, scientists, and drug development professionals to address common issues that may lead to variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a postganglionic adrenergic blocking agent.[1][2][3] Its primary mechanism of action involves its uptake into sympathetic neurons via the norepinephrine transporter (NET).[4] Once inside the neuron, it displaces norepinephrine from storage vesicles, leading to a depletion of norepinephrine stores and a subsequent reduction in its release upon nerve stimulation.[1][4] This sympatholytic effect results in the relaxation of blood vessels and a decrease in blood pressure.[4]
Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in experiments with this compound can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is properly stored and that your stock solutions are freshly prepared. Inconsistent solubility can lead to variations in the effective concentration.
-
Experimental Model System: The choice of cell line or animal model can significantly impact results. Different neuronal cell lines may express varying levels of the norepinephrine transporter (NET), which is crucial for Guanadrel's uptake. Similarly, the physiological state of animal models can influence their response.
-
Off-Target Effects: While Guanadrel's primary target is the adrenergic neuron, the guanidinium group present in its structure can have other biological activities that may contribute to variability.[5][6]
-
Drug Interactions: Guanadrel's effect can be altered by other compounds in your experimental system. For example, substances that inhibit the norepinephrine transporter or monoamine oxidase (MAO) can interfere with its mechanism of action.
Q3: How should I prepare and store this compound for my experiments?
This compound is a white to off-white crystalline powder.[2] It should be stored in well-closed containers at a temperature below 40°C, preferably between 15-30°C. For in vitro experiments, stock solutions can be prepared in appropriate solvents. While it has some water solubility, the specific solvent should be chosen based on the experimental requirements and compatibility with the cell culture or assay conditions. The stability of the compound in your specific cell culture media should be considered, as components in the media can sometimes affect drug stability.[7][8]
Troubleshooting Guides
In Vitro Experiment Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no effect of this compound | 1. Low Norepinephrine Transporter (NET) expression: The cell line used may not express sufficient levels of NET for Guanadrel uptake. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Incorrect concentration: The concentration used may be too low to elicit a response. | 1. Cell line selection: Use cell lines known to express NET, such as PC12 or SH-SY5Y cells. Verify NET expression via qPCR or Western blot. 2. Fresh preparation: Prepare fresh stock solutions for each experiment. 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration. |
| High variability between replicates | 1. Inconsistent cell density: Variations in cell seeding density can affect the overall response. 2. Uneven drug distribution: Improper mixing of the compound in the culture media. 3. Cell health: Poor cell viability can lead to inconsistent results. | 1. Standardized seeding: Ensure a consistent number of cells are seeded in each well. 2. Thorough mixing: Gently mix the culture plate after adding this compound. 3. Viability check: Perform a cell viability assay to ensure cells are healthy before and after treatment. |
| Unexpected off-target effects | 1. Guanidinium group activity: The guanidinium moiety can have biological effects independent of adrenergic blockade.[5][6] 2. Interaction with media components: Components in the cell culture media may interact with the compound.[8] | 1. Control experiments: Use a structurally related compound without the guanidinium group as a negative control, if available. 2. Media composition: Be aware of the components in your media and consider if any might interact with your compound. |
In Vivo Experiment Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent blood pressure reduction | 1. Animal model variability: Different animal strains or even individual animals can have varying baseline sympathetic tone. 2. Route of administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) can affect bioavailability. 3. Stress-induced hypertension: Handling and measurement procedures can cause stress, leading to fluctuations in blood pressure. | 1. Model selection: Choose a well-characterized model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or the DOCA-salt hypertensive rat.[9][10][11][12] 2. Consistent administration: Use a consistent and appropriate route of administration for all animals. 3. Acclimatization: Allow animals to acclimatize to the experimental setup to minimize stress. |
| High mortality or adverse effects | 1. Dose is too high: The dose used may be causing excessive hypotension or other toxic effects. 2. Interaction with anesthesia: If surgery or anesthetized measurements are involved, there could be an interaction with the anesthetic agent. | 1. Dose-ranging study: Conduct a preliminary dose-ranging study to determine the optimal therapeutic dose with minimal side effects. 2. Anesthetic choice: Be aware of potential interactions between this compound and anesthetic agents. |
| Tolerance development | 1. Receptor upregulation: Chronic administration of adrenergic blockers can sometimes lead to compensatory changes in the sympathetic nervous system. | 1. Dose adjustment: In long-term studies, it may be necessary to adjust the dose over time.[13] |
Experimental Protocols
In Vitro: Norepinephrine Uptake Inhibition Assay in PC12 Cells
This protocol is a general guideline for assessing the inhibitory effect of this compound on norepinephrine uptake in PC12 cells.
-
Cell Culture:
-
Culture PC12 cells in an appropriate medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in a suitable format (e.g., 24-well plate) at a density that allows for optimal growth and uptake.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled norepinephrine (e.g., [3H]-norepinephrine).
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
In Vivo: Blood Pressure Measurement in a DOCA-Salt Hypertensive Rat Model
This protocol provides a general framework for inducing hypertension and evaluating the effect of this compound in a DOCA-salt rat model.[10][11][12]
-
Induction of Hypertension:
-
Use a suitable rat strain (e.g., Sprague-Dawley).
-
Perform a unilateral nephrectomy.
-
Implant a deoxycorticosterone acetate (DOCA) pellet subcutaneously or administer regular injections.
-
Provide the rats with drinking water containing 1% NaCl.
-
Monitor the development of hypertension over several weeks.
-
-
Drug Administration:
-
Once hypertension is established, divide the animals into control and treatment groups.
-
Administer this compound or a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing regimen should be determined based on preliminary studies.
-
-
Blood Pressure Measurement:
-
Measure blood pressure using a non-invasive method (e.g., tail-cuff plethysmography) or a more direct method (e.g., radiotelemetry).
-
Take baseline measurements before starting the treatment and at regular intervals throughout the study.
-
-
Data Analysis:
-
Compare the changes in blood pressure between the this compound-treated group and the control group.
-
Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. On Guanidinium and Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. ijvets.com [ijvets.com]
- 12. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Technical Support Center: Forced Degradation Studies of Guanidine-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for forced degradation studies of compounds containing the guanidine functional group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my guanidine-containing compound showing extensive degradation under both acidic and basic hydrolytic stress?
A1: The guanidine group is a very strong organic base (pKa often around 12.5-13.6) and exists almost exclusively as the protonated guanidinium cation in neutral or acidic solutions.[1][2] This cation is susceptible to hydrolysis. Under both acidic and basic conditions, the central carbon atom of the guanidinium ion is attacked by water or hydroxide ions, respectively.[3][4] This leads to cleavage of C-N bonds and the formation of urea and the corresponding amine(s) as primary degradation products.[3] The high stability of the resonance-stabilized guanidinium ion also means that once it is formed, it is a prime target for nucleophilic attack.[1]
Q2: What are the expected major degradation products from a guanidine moiety?
A2: The primary degradation pathway for the guanidine functional group is hydrolysis, which yields urea and an amine.[3][5] In some cases, particularly under thermal stress or in the presence of specific reagents, further degradation to ammonia and carbon dioxide can occur. For biguanides, like metformin, a common degradant is melamine, formed through cyclization.
Q3: My analytical method (RP-HPLC) is showing poor peak shape (e.g., tailing, broadening) for my guanidine-containing analyte. How can I improve this?
A3: This is a common issue due to the highly basic and polar nature of guanidine compounds. Here are several troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5). At this pH, the guanidinium cation is stable, and secondary interactions with residual silanols on the column surface are minimized.
-
Use of Buffers: Employ a suitable buffer like phosphate or an ion-pairing agent (e.g., hexane-1-sulphonic acid) to improve peak shape and retention.[6]
-
Column Choice: Consider using columns specifically designed for polar compounds, such as those with polar end-capping or a polar-embedded stationary phase. HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography columns can also provide excellent retention and peak shape for highly polar bases like guanidine.[7]
-
Organic Modifier: While acetonitrile is common, experimenting with methanol as the organic modifier can sometimes alter selectivity and improve peak shape.[8]
Q4: I am not observing significant degradation under oxidative stress using 3% hydrogen peroxide. What should I do?
A4: While the guanidine group itself is relatively stable to oxidation, the rest of the molecule may be susceptible. If no degradation is observed, you can try more forcing conditions as per ICH guidelines.[9][10] Consider increasing the concentration of hydrogen peroxide (e.g., up to 30%), increasing the temperature (e.g., to 60°C), or extending the exposure time.[10] Ensure that the lack of degradation is genuine and not an analytical artifact where the degradants are not being detected by your method.
Q5: Are there any special considerations for photostability testing of guanidine compounds?
A5: Guanidine compounds do not typically have a strong chromophore unless one is present elsewhere in the molecule. Therefore, direct photodegradation might be limited. However, it is still a mandatory part of forced degradation studies. The study should be conducted according to ICH Q1B guidelines, exposing the drug substance (solid and in solution) to a combination of UV and visible light. If the compound is formulated with photosensitive excipients, indirect degradation pathways may be initiated.
Summary of Degradation Behavior
The following table summarizes typical degradation patterns observed for guanidine-containing compounds under various stress conditions. The extent of degradation can vary significantly based on the overall molecular structure, concentration, and temperature.
| Stress Condition | Reagent/Parameters | Typical Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 10 - 30% | Hydrolysis to urea and amine(s) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | 15 - 40% | Hydrolysis to urea and amine(s) |
| Oxidative | 3% - 30% H₂O₂, RT - 60°C | 5 - 20% | Oxidation of other functional groups |
| Thermal (Dry Heat) | 80 - 105°C | < 10% | Decomposition, potential cyclization |
| Photolytic | ICH Q1B exposure | < 5% | Dependent on molecular chromophores |
Note: The percentages are representative and can vary widely between different molecules.
Key Experimental Protocols
Below are standardized protocols for conducting forced degradation studies, which should be adapted based on the specific stability of the compound being tested. The goal is to achieve 5-20% degradation to ensure the analytical method is truly stability-indicating.[9]
Acid and Base Hydrolysis
-
Preparation: Prepare a ~1 mg/mL solution of the drug substance in a suitable solvent.
-
Acid Stress: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: Transfer another aliquot into a separate flask and add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Heat the flasks in a water bath at 60-80°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.
-
Analysis: Dilute to the target concentration and analyze by HPLC. A control sample (drug in solvent, without stressor) should be analyzed concurrently.
Oxidative Degradation
-
Preparation: Prepare a ~1 mg/mL solution of the drug substance.
-
Stress Application: Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3-30% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for up to 24 hours. If no degradation is seen, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Analysis: Withdraw samples, dilute as necessary, and analyze immediately by HPLC.
Thermal Degradation
-
Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to a high temperature (e.g., 105°C) in a calibrated oven for a specified duration (e.g., 24-48 hours).
-
Solution State: Prepare a solution of the drug substance and heat it at a high temperature (e.g., 70-80°C).
-
Analysis: For the solid sample, dissolve it in a suitable solvent after the stress period. For both, dilute to the target concentration and analyze by HPLC.
Visualized Workflows and Pathways
Guanidine Hydrolysis Pathway
The following diagram illustrates the fundamental hydrolytic degradation pathway for a simple guanidinium ion.
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 4. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Guanadrel Sulfate and Tachyphylaxis in Chronic Studies
For researchers, scientists, and drug development professionals utilizing Guanadrel Sulfate in chronic experimental models, tachyphylaxis—a rapid decrease in drug response—can be a significant hurdle. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify, understand, and address this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a postganglionic adrenergic blocking agent.[1] Its primary mechanism of action involves being actively transported into sympathetic neurons via the norepinephrine (NE) transporter.[2] Once inside the neuron, it displaces norepinephrine from its storage vesicles, leading to a depletion of NE that can be released upon nerve stimulation.[2][3][4][5] This reduction in norepinephrine release results in decreased sympathetic tone and a lowering of blood pressure.
Q2: What is tachyphylaxis and why does it occur with this compound in chronic studies?
Tachyphylaxis is the rapid development of tolerance to a drug's effects.[6][7][8] In the context of chronic this compound administration, tachyphylaxis is likely a multifactorial phenomenon. The primary suspected mechanisms include:
-
Depletion of Norepinephrine Stores: Continuous use of Guanadrel can lead to a significant depletion of norepinephrine from sympathetic nerve terminals.[9] Once these stores are exhausted, further administration of Guanadrel will have a diminished effect as there is little remaining norepinephrine to displace and for the sympathetic neuron to release.
-
Receptor Upregulation: As a compensatory mechanism to the reduced norepinephrine levels and decreased sympathetic activity, postsynaptic adrenergic receptors may become upregulated (increase in number or sensitivity). This can make the target tissues more sensitive to any remaining norepinephrine or other sympathomimetic substances, counteracting the effect of Guanadrel. One study has shown a homologous upregulation of arterial alpha-adrenergic responsiveness in humans treated with guanadrel.
-
Alterations in Neuronal Uptake: Although less studied for Guanadrel specifically, chronic exposure to drugs that interact with neuronal transporters can sometimes lead to changes in the expression or function of these transporters, potentially altering the uptake of Guanadrel into the neuron.
Q3: What are the typical signs of tachyphylaxis to this compound in an experimental setting?
In a research setting, particularly in animal models of hypertension, the primary sign of tachyphylaxis is a gradual return of blood pressure to pre-treatment levels despite continued administration of this compound at a previously effective dose. Other signs may include a diminished response to sympathetic nerve stimulation in isolated tissue preparations.
Q4: How can I differentiate between tachyphylaxis and other reasons for loss of efficacy?
It is crucial to rule out other potential causes for the observed loss of Guanadrel's effect. These can include:
-
Incorrect Dosing or Administration: Verify the concentration and stability of your this compound solution and ensure the administration protocol (e.g., route, frequency) is being followed correctly.
-
Animal Model Variability: Consider the possibility of biological variability within your animal cohort.
-
Disease Progression: In some models, the underlying pathology may progress to a point where the initial dose of Guanadrel is no longer sufficient.
A key indicator of tachyphylaxis is the inability to restore the initial response even with a significant increase in the drug's dose.
Troubleshooting Guide
If you suspect tachyphylaxis to this compound in your chronic study, the following troubleshooting steps can help you investigate and potentially mitigate the issue.
Problem: Gradual loss of hypotensive effect despite consistent this compound administration.
Table 1: Troubleshooting Protocol for Suspected Guanadrel Tachyphylaxis
| Troubleshooting Step | Experimental Protocol | Expected Outcome if Tachyphylaxis is Occurring |
| 1. Verify Drug and Dosing | - Prepare a fresh solution of this compound. - Confirm the accuracy of the dose calculation and administration volume. - If possible, analytically verify the concentration of the dosing solution. | If the drug and dosing are correct, the loss of efficacy will persist. |
| 2. Assess Dose-Response Relationship | - In a cohort of animals exhibiting tachyphylaxis, administer escalating doses of this compound. - Monitor the primary endpoint (e.g., blood pressure) at each dose level. | The dose-response curve will be shifted to the right, and the maximal effect may be reduced compared to the initial response. A complete lack of response to higher doses is a strong indicator. |
| 3. Evaluate Norepinephrine Levels | - Collect plasma and/or relevant tissue samples (e.g., heart, blood vessels) from tachyphylactic and control animals. - Measure norepinephrine content using techniques like HPLC or ELISA.[10][11] | Norepinephrine levels in plasma and tissues from the tachyphylactic group will be significantly lower than in control animals. |
| 4. Assess Adrenergic Receptor Sensitivity | - In vivo: Perform a challenge with an adrenergic agonist (e.g., phenylephrine, norepinephrine) and measure the pressor response. - In vitro: Isolate blood vessels or other relevant tissues and perform concentration-response curves to adrenergic agonists in an organ bath setup.[12][13] | Animals with tachyphylaxis to Guanadrel may exhibit an exaggerated or "supersensitive" response to adrenergic agonists due to receptor upregulation. |
| 5. "Drug Holiday" or Washout Period | - Discontinue this compound administration for a defined period (e.g., 1-2 weeks). - Re-introduce the drug at the original effective dose and monitor the response. | If tachyphylaxis was due to reversible mechanisms like receptor state changes or partial replenishment of norepinephrine stores, a partial or full restoration of the drug's effect may be observed. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis and Adrenergic Receptor Sensitivity
Objective: To confirm tachyphylaxis and assess for changes in adrenergic receptor sensitivity in a hypertensive animal model.
Materials:
-
Hypertensive animal model (e.g., Spontaneously Hypertensive Rats - SHRs).[14][15]
-
This compound.
-
Adrenergic agonist (e.g., Phenylephrine hydrochloride).
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff).
-
Catheters for intravenous drug administration.
Procedure:
-
Baseline: Acclimatize animals and record baseline blood pressure for several days.
-
Induction of Tachyphylaxis: Administer this compound at an effective dose daily. Monitor blood pressure. Continue administration until a stable hypotensive effect is observed, followed by a gradual return of blood pressure towards baseline.
-
Confirmation of Tachyphylaxis: Once tachyphylaxis is suspected, increase the dose of this compound and observe the lack of a significant hypotensive response.
-
Adrenergic Agonist Challenge:
-
Administer a bolus intravenous dose of phenylephrine to both a control (no Guanadrel) and the tachyphylactic group.
-
Record the peak change in blood pressure.
-
Compare the pressor response between the two groups. An enhanced response in the Guanadrel-treated group suggests adrenergic receptor supersensitivity.
-
Protocol 2: In Vitro Assessment of Vascular Reactivity
Objective: To assess changes in vascular adrenergic receptor sensitivity in isolated tissues.
Materials:
-
Aorta or mesenteric arteries isolated from control and Guanadrel-treated tachyphylactic animals.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution).
-
Adrenergic agonist (e.g., Norepinephrine).
-
Force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize animals and carefully dissect the desired artery. Cut into rings of 2-3 mm.
-
Mounting: Mount the arterial rings in the organ baths under optimal resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Concentration-Response Curve:
-
Cumulatively add increasing concentrations of norepinephrine to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Construct concentration-response curves for tissues from both control and tachyphylactic animals.
-
-
Data Analysis: Compare the EC50 (concentration producing 50% of the maximal response) and the maximal response (Emax) between the two groups. A leftward shift in the concentration-response curve and/or an increased Emax in the tachyphylactic group indicates supersensitivity.
Visualizations
Signaling Pathway and Mechanism of Tachyphylaxis
Caption: Proposed mechanism of Guanadrel-induced tachyphylaxis.
Experimental Workflow for Investigating Tachyphylaxis
Caption: Workflow for troubleshooting Guanadrel tachyphylaxis.
By following these guidelines and protocols, researchers can better anticipate, identify, and investigate the mechanisms of tachyphylaxis associated with chronic this compound administration, leading to more robust and reliable experimental outcomes.
References
- 1. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of regional intravenous guanethidine and reserpine in reflex sympathetic dystrophy. A controlled, randomized, double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of bretylium and guanethidine on the uptake and release of [3h]-noradrenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. The Truth about Tachyphylaxis [reviewofophthalmology.com]
- 8. trc-p.nl [trc-p.nl]
- 9. youtube.com [youtube.com]
- 10. Simple, rapid and sensitive determination of epinephrine and norepinephrine in urine and plasma by non-competitive enzyme immunoassay, compared with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of norepinephrine and 3,4-dihydroxyphenylglycol in urine and plasma for the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of In Vivo Beta-Adrenergic Receptor Sensitivity with Inflammatory Markers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of in vivo β-adrenergic receptor sensitivity with inflammatory markers in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. article.imrpress.com [article.imrpress.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Guanadrel Sulfate Administration Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental administration of Guanadrel Sulfate. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a postganglionic adrenergic-blocking agent.[1] Its primary mechanism of action involves inhibiting the function of peripheral adrenergic neurons.[2] It is taken up into sympathetic neurons where it displaces norepinephrine from its storage vesicles. This leads to a depletion of norepinephrine and a subsequent reduction in the release of this neurotransmitter upon nerve stimulation. The overall effect is a decrease in sympathetic tone, leading to vasodilation and a reduction in blood pressure.[1]
Q2: What are the key physicochemical properties of this compound for experimental use?
This compound is a white to off-white crystalline powder.[2] It is highly soluble in water (76 mg/mL at 25°C).[2][3] Guanidine-containing compounds are strong bases and exist as the guanidinium cation at physiological pH.[4] this compound tablets should be stored in well-closed containers at a temperature between 15-30°C.[2]
Q3: How should I prepare this compound solutions for my experiments?
The preparation method depends on the experimental setup:
-
For in vitro cell culture experiments: Given its high water solubility, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended primary solvents. For a stock solution, dissolve this compound in sterile water to a concentration of 10 mg/mL. This stock can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to filter-sterilize the final solution using a 0.22 µm filter before adding it to your cell cultures. Due to the basic nature of guanidine compounds, it is advisable to check the pH of your final culture medium after adding the compound and adjust if necessary.[4]
-
For in vivo animal studies (oral gavage): this compound can be dissolved in sterile water or a 0.5% w/v solution of carboxymethyl cellulose (CMC) in water.[1][5] The concentration should be calculated based on the desired dosage (mg/kg) and the administration volume, which should typically not exceed 10 mL/kg for rats.[5] Ensure the solution is homogenous before each administration.
Q4: What are typical concentration ranges for in vitro studies with adrenergic neuron blockers?
The effective concentration of adrenergic neuron blockers in in vitro studies can vary depending on the cell type and the specific endpoint being measured. Based on studies with similar compounds, a starting concentration range of 1-100 µM is recommended for initial experiments.[3] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q5: What is a suitable washout period for this compound in animal studies?
A washout period is crucial to eliminate the effects of a previously administered drug. The duration of the washout period is determined by the drug's half-life.[6] For Guanadrel, with a reported half-life of about 10-12 hours in humans, a washout period of at least 5.5 half-lives is generally recommended to ensure complete clearance of the drug.[2][7] Therefore, a washout period of 3-5 days would be appropriate for most animal studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL) for In Vitro Use
-
Weigh out 10 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, deionized water or PBS to the tube.
-
Vortex briefly until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | (C₁₀H₁₉N₃O₂)₂·H₂SO₄ | [8] |
| Molecular Weight | 524.6 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [2] |
| Water Solubility | 76 mg/mL at 25°C | [2][3] |
| Storage Temperature | 15-30°C (tablets) | [2] |
Table 2: Pharmacokinetic Parameters of Guanadrel (Human Data)
| Parameter | Value | Reference(s) |
| Bioavailability | Rapid and almost complete oral absorption | [2] |
| Time to Peak Plasma Concentration | 1.5 - 2 hours | [2] |
| Protein Binding | Approximately 20% | [2] |
| Metabolism | Approximately 40-50% in the liver | [2] |
| Elimination Half-life | 10 - 12 hours | [2] |
Troubleshooting Guide
Q: I am observing precipitation of this compound in my cell culture medium. What should I do?
-
Check the final concentration: High concentrations may exceed the solubility limit in complex media. Try lowering the final concentration.
-
Verify the solvent: Ensure your stock solution was prepared in water or PBS. While DMSO is a common solvent for many compounds, the high water solubility of this compound makes aqueous solvents preferable.
-
pH of the medium: The addition of a basic compound like Guanadrel could potentially alter the pH of your medium, leading to precipitation of media components. Check the pH after adding the compound and adjust if necessary.
-
Incubation conditions: Extended incubation at 37°C could potentially affect the stability of the compound in the medium. Consider performing a stability test of this compound in your specific culture medium over your experimental timeframe.
Q: My cells are showing unexpected levels of toxicity. How can I troubleshoot this?
-
Perform a dose-response curve: This is essential to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. Guanidinium compounds can be cytotoxic at higher concentrations.[9][10]
-
Check for off-target effects: While Guanadrel is relatively specific for adrenergic neurons, high concentrations may have off-target effects. Review the literature for known off-target effects of guanidinium-based compounds.
-
Vehicle control: Ensure you have a vehicle-only control group to rule out any toxicity caused by the solvent used to dissolve the compound.
-
Purity of the compound: Verify the purity of your this compound with the supplier. Impurities could contribute to unexpected cytotoxicity.
Q: I am seeing inconsistent results in my animal experiments. What could be the cause?
-
Homogeneity of the dosing solution: If using a suspension (e.g., in CMC), ensure it is thoroughly mixed before each administration to guarantee consistent dosing.
-
Gavage technique: Improper oral gavage technique can lead to variability in drug delivery and can cause stress to the animals, which may affect experimental outcomes. Ensure all personnel are properly trained.
-
Animal strain and health: The response to drugs can vary between different animal strains. Ensure you are using a consistent strain and that all animals are healthy and properly acclimated before starting the experiment.
-
Washout period: If conducting a crossover study, ensure an adequate washout period is implemented to prevent carry-over effects from previous treatments.[6]
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic responses in silent and putative inhibitory pacemaker-like neurons of the rat rostral ventrolateral medulla in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What are washout period and run in period of clinical trials? [synapse.patsnap.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Guanadrel Sulfate and Guanethidine: Mechanism, Efficacy, and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanadrel sulfate and guanethidine, two postganglionic adrenergic blocking agents historically used in the management of hypertension. This document outlines their mechanisms of action, compares their clinical efficacy based on available experimental data, and details the protocols of key comparative studies.
Mechanism of Action: A Shared Pathway with Key Differences
Both this compound and guanethidine are potent antihypertensive drugs that exert their effects by disrupting the function of peripheral sympathetic neurons. Their primary mechanism involves the inhibition of norepinephrine release from nerve endings, leading to a reduction in sympathetic tone and subsequent vasodilation.[1][2][3]
The signaling pathway for both drugs begins with their uptake into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine.[4][5] Once inside the neuron, both drugs are concentrated within the synaptic vesicles, where they displace norepinephrine from its storage sites.[4][5] This leads to a gradual depletion of norepinephrine stores within the nerve terminal.
Upon nerve stimulation, the release of the primary neurotransmitter, norepinephrine, is significantly reduced. Instead, the pharmacologically less active guanadrel or guanethidine may be released. This "false neurotransmitter" effect, coupled with the overall depletion of norepinephrine, results in a diminished sympathetic response at the neuroeffector junction, leading to relaxation of blood vessels and a decrease in blood pressure.[1][6]
Efficacy Comparison: A Look at the Clinical Data
Clinical studies have demonstrated that both this compound and guanethidine are effective in lowering blood pressure in patients with hypertension.[7][8] A key comparative study by Malinow (1983) concluded that the two drugs reduced blood pressure "about equally well".[7] Another study by Hansson et al. (1973) also provided a direct comparison of their antihypertensive effects.[9]
While the overall efficacy in blood pressure reduction is comparable, the pharmacokinetic profiles of the two drugs differ significantly, which impacts their clinical application and side effect profiles.
| Parameter | This compound | Guanethidine |
| Onset of Action | Rapid[10] | Slower |
| Half-life | ~10-12 hours[10][11] | ~5 days[12] |
| Dose Titration | More rapid[10] | Slower |
| Bioavailability | Incompletely absorbed[13] | 3-30% (poor and variable)[1] |
| Metabolism | Partially metabolized in the liver[11] | Partially metabolized in the liver[3] |
| Excretion | Primarily renal[11] | Primarily renal[3] |
This table summarizes the pharmacokinetic properties of this compound and Guanethidine.
Experimental Protocols: Insights from Comparative Clinical Trials
The following provides an overview of the methodologies typically employed in the comparative clinical trials of guanadrel and guanethidine conducted in the 1970s and 1980s.
Study Design from Malinow (1983) "Comparison of guanadrel and guanethidine efficacy and side effects"[7]
-
Objective: To compare the antihypertensive efficacy and side effect profiles of this compound and guanethidine sulfate as add-on therapy in patients with essential hypertension.
-
Study Population: Eighteen patients with essential hypertension whose blood pressure was not adequately controlled by hydrochlorothiazide alone.
-
Design: A randomized, comparative clinical trial.
-
Intervention: Patients were randomly assigned to receive either this compound or guanethidine sulfate in addition to their ongoing hydrochlorothiazide therapy. The study duration was six months.
-
Primary Endpoints:
-
Change in blood pressure from baseline.
-
Frequency and severity of reported side effects, including morning orthostatic faintness, other orthostatic faintness, and diarrhea.
-
-
Data Collection: Blood pressure was measured at regular intervals throughout the six-month study period. Side effects were systematically recorded and compared between the two treatment groups.
Side Effect Profile: A Key Differentiator
A significant difference between guanadrel and guanethidine lies in their side effect profiles. The Malinow (1983) study reported that the frequencies of morning orthostatic faintness, other orthostatic faintness, and diarrhea were twice as high in patients treated with guanethidine compared to those treated with guanadrel.[7] This is largely attributed to the differing pharmacokinetics of the two drugs. The shorter half-life of guanadrel allows for more rapid dose adjustments and a quicker resolution of side effects upon dose reduction or discontinuation.[10]
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanethidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Guanethidine - Wikipedia [en.wikipedia.org]
- 5. Guanadrel - Wikipedia [en.wikipedia.org]
- 6. Guanadrel | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of guanadrel and guanethidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanadrel : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 13. fpnotebook.com [fpnotebook.com]
Validating the Adrenergic Neuron Blocking Action of Guanadrel Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guanadrel Sulfate with other adrenergic neuron blocking agents, supported by experimental data and detailed protocols to validate its mechanism of action.
Executive Summary
This compound is a postganglionic adrenergic neuron blocking agent effective in the treatment of hypertension. Its mechanism of action involves uptake into sympathetic neurons via the norepinephrine transporter (NET), followed by displacement of norepinephrine from vesicular storage, ultimately inhibiting its release into the synaptic cleft.[1] This leads to a reduction in sympathetic tone and a lowering of blood pressure.[1] Clinical studies have shown that this compound has a comparable efficacy to older drugs like guanethidine and methyldopa but with a potentially more favorable side-effect profile, exhibiting less frequent and severe drowsiness than methyldopa and less orthostatic faintness and diarrhea than guanethidine.[2][3]
Comparative Performance of Adrenergic Neuron Blocking Agents
The following tables summarize the comparative efficacy and side effect profiles of this compound, Guanethidine, and Methyldopa based on available clinical data.
Table 1: Comparison of Efficacy in Lowering Blood Pressure
| Feature | This compound | Guanethidine | Methyldopa |
| Blood Pressure Reduction | Similar to Guanethidine and Methyldopa[2][3] | Similar to this compound[3] | Similar to this compound[2] |
| Onset of Action | Rapid | Gradual | Gradual |
| Half-life | ~10 hours | ~5 days | Variable |
| Dosage Titration | More rapid than Guanethidine | Slow | Gradual |
Table 2: Comparison of Common Side Effects
| Side Effect | This compound | Guanethidine | Methyldopa |
| Orthostatic Faintness | Lower incidence than Guanethidine[3] | Twice as high as this compound[3] | Low and similar to this compound[2] |
| Diarrhea | Lower incidence than Guanethidine[3] | Twice as high as this compound[3] | Less common |
| Drowsiness/Sedation | Less frequent and severe than Methyldopa[2] | Not a prominent side effect | More frequent and severe than this compound[2] |
| Dry Mouth | Can occur | Can occur | Common[4] |
| Nasal Congestion | Can occur | Can occur | Can occur |
Experimental Protocols for Validation
To validate the adrenergic neuron blocking action of this compound, a series of in vitro and in vivo experiments can be performed.
In Vitro Assay: Norepinephrine Reuptake Inhibition Assay
This assay determines the ability of a test compound to inhibit the reuptake of norepinephrine into neuronal cells, a key step in the mechanism of action of this compound.
Objective: To quantify the inhibition of radiolabeled norepinephrine uptake into cultured neuronal cells (e.g., PC12 or SH-SY5Y cells) by this compound.
Materials:
-
Cultured neuronal cells (e.g., PC12 or SH-SY5Y)
-
[³H]-Norepinephrine (radiolabeled)
-
This compound and other test compounds
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture neuronal cells to confluency in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-Norepinephrine to each well to initiate the uptake process.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀ value).
Ex Vivo Assay: Isolated Perfused Spleen for Norepinephrine Release
This ex vivo model allows for the direct measurement of norepinephrine release from sympathetic nerve endings in response to nerve stimulation and its modulation by this compound.
Objective: To measure the effect of this compound on nerve stimulation-evoked norepinephrine release from an isolated perfused spleen.
Materials:
-
Isolated spleen from a suitable animal model (e.g., rabbit or cat)
-
Perfusion apparatus
-
Krebs-Henseleit solution (perfusion buffer)
-
Stimulating electrodes
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for norepinephrine measurement
-
This compound
Procedure:
-
Spleen Isolation and Perfusion: Isolate the spleen and cannulate the splenic artery and vein. Perfuse the spleen with oxygenated Krebs-Henseleit solution at a constant flow rate.
-
Equilibration: Allow the preparation to equilibrate for a period of time (e.g., 30-60 minutes).
-
Basal Release: Collect perfusate samples to determine the basal rate of norepinephrine release.
-
Nerve Stimulation: Electrically stimulate the splenic nerve with defined parameters (e.g., frequency, duration, voltage) and collect the perfusate in fractions.
-
Drug Application: Introduce this compound into the perfusion solution at a known concentration and repeat the nerve stimulation protocol.
-
Sample Analysis: Analyze the collected perfusate fractions for norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Compare the amount of norepinephrine released during nerve stimulation in the absence and presence of this compound to determine its inhibitory effect.
In Vivo Model: Blood Pressure Measurement in Anesthetized Rats
This in vivo model assesses the overall effect of this compound on systemic blood pressure, which is the ultimate physiological outcome of its adrenergic neuron blocking action.
Objective: To measure the effect of this compound administration on the mean arterial blood pressure of anesthetized rats.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)
-
Pressure transducer and data acquisition system
-
Catheters for cannulation of the carotid artery and jugular vein
-
This compound solution for intravenous administration
Procedure:
-
Animal Anesthesia and Cannulation: Anesthetize the rat and surgically expose the carotid artery and jugular vein. Insert catheters into both vessels for blood pressure measurement and drug administration, respectively.
-
Stabilization: Allow the animal to stabilize for a period to obtain a baseline blood pressure reading.
-
Drug Administration: Administer a bolus intravenous injection of this compound at various doses.
-
Blood Pressure Monitoring: Continuously record the mean arterial blood pressure (MAP) before, during, and after drug administration.
-
Data Analysis: Analyze the changes in MAP from baseline in response to different doses of this compound to determine its hypotensive effect.
Visualizing the Mechanism and Workflow
To further elucidate the action of this compound and the process of its validation, the following diagrams are provided.
Caption: this compound's Mechanism of Action.
References
- 1. Factors influencing noradrenaline uptake by the perfused spleen of the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound compared with methyldopa for mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-reported side effects from antihypertensive drugs. A clinical trial. Quality of Life Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Guanadrel Sulfate in the Context of Modern Antihypertensive Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of guanadrel sulfate, an older antihypertensive agent, with modern first-line antihypertensive drugs, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, and calcium channel blockers. The information is based on available clinical data to support a comprehensive evaluation.
Executive Summary
This compound is a postganglionic adrenergic neuron inhibitor that was used for the treatment of hypertension.[1][2][3] Clinical trials conducted primarily in the 1980s and early 1990s demonstrated its efficacy in lowering blood pressure, with performance comparable to other antihypertensives of that era, such as methyldopa and guanethidine.[1][4] However, a comprehensive review of the current medical literature reveals a significant lack of recent, direct comparative studies between this compound and modern first-line antihypertensive agents. This suggests that this compound is not in widespread clinical use today, having been largely superseded by newer agents with generally more favorable side-effect profiles and a larger body of evidence from major clinical outcome trials.
Comparative Efficacy Data
The following tables summarize the available quantitative data from older clinical trials comparing this compound with other antihypertensive agents. It is important to note the limitations of this data, as the comparator drugs are not the current first-line treatments for hypertension.
Table 1: this compound vs. Propranolol - Blood Pressure Reduction
| Parameter | This compound | Propranolol |
| Resting Systolic BP Reduction | -16 mm Hg | Not specified |
| Resting Diastolic BP Reduction | -15 mm Hg | -16 mm Hg |
| Maximal Exercise Systolic BP Reduction | -33 mm Hg | -44 mm Hg |
| Maximal Exercise Diastolic BP Reduction | -13 mm Hg | Not specified |
| Data from a controlled, double-blind, crossover study in 15 physically active, moderately hypertensive subjects.[5] |
Table 2: this compound vs. Methyldopa - Blood Pressure Control
| Parameter | This compound | Methyldopa |
| Good Blood Pressure Control | 70% of patients | 70% of patients |
| Data from a two-year study of 547 hypertensive patients receiving diuretics.[4] |
Comparative Side Effect Profiles
The side effect profiles of this compound compared to older antihypertensives are primarily described qualitatively in the available literature.
Table 3: Side Effect Comparison
| Side Effect | This compound vs. Propranolol | This compound vs. Methyldopa | This compound vs. Guanethidine |
| Metabolic Effects | Associated with significant decreases in mean fasting plasma glucose and total serum cholesterol. | - | - |
| Exercise Tolerance | Did not impair exercise tolerance. | - | - |
| Drowsiness | - | Less frequent and less severe. | - |
| Orthostatic Faintness | - | Similar low frequency of morning orthostatic faintness. | The frequency of morning and other orthostatic faintness was half that of guanethidine. |
| Diarrhea | - | - | The frequency of diarrhea was half that of guanethidine. |
| Qualitative data compiled from comparative studies.[4][5][6] |
Common side effects associated with this compound include nausea, vomiting, diarrhea, loss of appetite, headache, dizziness, and drowsiness.[7]
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the distinct signaling pathways through which this compound and modern antihypertensives exert their effects.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of ACE Inhibitors and ARBs.
Caption: Mechanism of Action of Beta-Blockers.
Caption: Mechanism of Action of Calcium Channel Blockers.
Experimental Protocols
Title: A Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of an Investigational Antihypertensive Agent Compared to a Standard Therapy in Patients with Mild to Moderate Essential Hypertension.
1. Study Objectives:
-
Primary Objective: To compare the change from baseline in trough sitting diastolic blood pressure between the investigational agent and the active comparator after 8 weeks of treatment.
-
Secondary Objectives: To evaluate the change from baseline in trough sitting systolic blood pressure, to assess the proportion of patients achieving target blood pressure goals, and to evaluate the safety and tolerability of the investigational agent.
2. Study Design:
-
This is a multicenter, randomized, double-blind, active-controlled, parallel-group study.
-
After a 2-week placebo run-in period, eligible patients will be randomized in a 1:1 ratio to receive either the investigational agent or the active comparator for 8 weeks.
-
Visits will be scheduled at screening, randomization (Week 0), and at Weeks 2, 4, and 8.
3. Patient Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure ≥ 95 mm Hg and < 110 mm Hg).
-
Exclusion Criteria: Secondary hypertension, history of significant cardiovascular events, severe renal or hepatic impairment, and known hypersensitivity to the study drugs.
4. Treatment:
-
Investigational Agent: Specified dose and formulation.
-
Active Comparator: A standard first-line antihypertensive agent (e.g., lisinopril, amlodipine) at a commonly prescribed dose.
-
Dosing Regimen: Once daily oral administration.
5. Efficacy Assessments:
-
Trough blood pressure and heart rate will be measured at each study visit using a calibrated sphygmomanometer. Three measurements will be taken at 2-minute intervals after the patient has been sitting for at least 5 minutes; the average of the three readings will be used.
6. Safety Assessments:
-
Adverse events will be monitored and recorded throughout the study.
-
Physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and standard laboratory safety tests (hematology, clinical chemistry, urinalysis) will be performed at specified visits.
7. Statistical Analysis:
-
The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in trough sitting diastolic blood pressure at Week 8, with treatment as a factor and baseline blood pressure as a covariate.
Caption: Generalized Experimental Workflow for a Comparative Antihypertensive Trial.
Conclusion
This compound demonstrated antihypertensive efficacy comparable to agents of its time. However, the landscape of hypertension management has evolved significantly. Modern antihypertensives, such as ACE inhibitors, ARBs, beta-blockers, and calcium channel blockers, have been extensively studied in large-scale clinical trials and have proven benefits in reducing cardiovascular morbidity and mortality. The lack of modern comparative data for this compound, coupled with a side effect profile that includes orthostatic hypotension and central nervous system effects, has led to its replacement by these newer agents in routine clinical practice. For drug development professionals, the story of this compound underscores the continuous need for therapies with improved efficacy, better tolerability, and proven long-term cardiovascular protection.
References
- 1. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Guanadrel (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound compared with methyldopa for mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of this compound and propranolol on blood pressure, functional capacity, serum lipoproteins and glucose in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanadrel : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
A Comparative Analysis of the Pharmacokinetic Profiles of Guanadrel and Guanethidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two adrenergic neuron blocking agents, guanadrel and guanethidine. Both drugs have been utilized in the management of hypertension, and understanding their distinct pharmacokinetic properties is crucial for research and development in this therapeutic area. This document summarizes key quantitative data, outlines experimental methodologies for their assessment, and visualizes their mechanism of action.
Executive Summary
Guanadrel and guanethidine, while sharing a similar mechanism of action, exhibit markedly different pharmacokinetic profiles. Guanadrel is characterized by rapid absorption and a relatively short half-life, allowing for more frequent dose adjustments. In contrast, guanethidine displays poor and erratic absorption, coupled with a significantly longer half-life, necessitating a more cautious and gradual dosing strategy. These differences have significant implications for their clinical application and potential for adverse effects.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for guanadrel and guanethidine, providing a clear quantitative comparison.
| Pharmacokinetic Parameter | Guanadrel | Guanethidine |
| Absorption | ||
| Bioavailability | Not specified, but described as rapidly and readily absorbed from the gastrointestinal tract.[1] | Poor and highly variable, ranging from 3% to 30% of an oral dose.[2] |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 1.25 hours[1] | 1 - 2 hours[3] |
| Cmax (Peak Plasma Concentration) | Approximately 42 ± 73 ng/mL[1] | 3.6 ± 1.6 ng/mL/hr[3] |
| Distribution | ||
| Protein Binding | Low, approximately 20%[4] | Data not available in the provided search results. |
| Volume of Distribution | 11.5 ± 8.9 L/kg[5] | Data not available in the provided search results. |
| Metabolism | ||
| Site of Metabolism | Primarily hepatic.[4] | Metabolized by the liver to three metabolites.[2] |
| Metabolites | Partially metabolized, with nearly 50% of an orally administered dose appearing unchanged in the urine.[1] | Metabolites are pharmacologically less active than the parent compound.[2] |
| Excretion | ||
| Route of Elimination | Primarily via urine.[1] | Excreted in the urine as metabolites and unchanged drug.[2] |
| Half-life | Approximately 10-12 hours.[1][6] | Long, approximately 1.5 days, with a second elimination phase of 4 to 8 days.[2][7][8] |
Mechanism of Action and Signaling Pathway
Both guanadrel and guanethidine are postganglionic adrenergic blocking agents.[1][2] Their mechanism of action is identical or very similar.[6] They are actively transported into sympathetic neurons via the norepinephrine transporter (NET).[8][9] Once inside the neuron, they are concentrated in and displace norepinephrine from storage vesicles, leading to a gradual depletion of norepinephrine stores.[1][2][8] This prevents the release of norepinephrine in response to nerve stimulation, resulting in reduced sympathetic tone, vasodilation, and a decrease in blood pressure.[1][2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The action of guanethidine with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship of plasma guanethidine levels to adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Guanethidine - Wikipedia [en.wikipedia.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Determination of tizanidine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guanadrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Guanadrel Sulfate as a reference compound in adrenergic blocker screening
For researchers, scientists, and drug development professionals, Guanadrel Sulfate serves as a valuable reference compound in the screening of adrenergic blockers. This guide provides a comprehensive comparison of this compound with other adrenergic neuron blocking agents, supported by available data and detailed experimental protocols to aid in assay development and compound evaluation.
This compound is a postganglionic adrenergic neuron blocking agent.[1][2] Its mechanism of action involves its uptake into sympathetic neurons via the norepinephrine transporter (NET), followed by its concentration in and eventual displacement of norepinephrine from synaptic vesicles.[2][3] This leads to a reduction in the release of norepinephrine upon nerve stimulation, resulting in a decrease in sympathetic tone and a lowering of blood pressure.[1]
Comparative Analysis of Adrenergic Neuron Blockers
| Feature | This compound | Guanethidine | Reserpine |
| Primary Mechanism | Inhibits norepinephrine release by vesicular displacement[1][3] | Inhibits norepinephrine release by vesicular displacement | Inhibits vesicular monoamine transporter (VMAT), leading to norepinephrine depletion[4] |
| Transporter Substrate | Norepinephrine Transporter (SLC6A2)[3] | Norepinephrine Transporter (SLC6A2) | Not a primary uptake substrate |
| Onset of Action | Rapid[5] | Gradual | Slow |
| Half-life | Approximately 10 hours[5] | Long (approximately 5 days) | Long |
| Clinical Efficacy | Comparable to Guanethidine and Methyldopa in mild to moderate hypertension[5] | Effective in severe hypertension | Effective, but often associated with central nervous system side effects |
| Common Side Effects | Less orthostatic dizziness and diarrhea than Guanethidine[5][6] | Marked postural hypotension, diarrhea[6] | Sedation, depression |
Experimental Protocols for Adrenergic Blocker Screening
The screening of compounds for adrenergic neuron blocking activity typically involves a combination of transporter uptake assays and functional assays to measure the inhibition of norepinephrine release.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay determines a compound's ability to compete with norepinephrine for uptake into cells expressing the norepinephrine transporter.
Objective: To determine the IC50 value of a test compound for the inhibition of norepinephrine uptake.
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
[³H]-Norepinephrine
-
Test compounds (including this compound as a reference)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Protocol:
-
Cell Plating: Plate hNET-HEK293 cells in a suitable multi-well format and grow to confluence.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or reference compound (this compound) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]-Norepinephrine to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-Norepinephrine taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC50 value).
Functional Assay: Electrically Stimulated Norepinephrine Release
This assay directly measures the ability of a compound to inhibit the release of norepinephrine from neuronal cells or isolated tissues following electrical stimulation.
Objective: To assess the functional effect of a test compound on inhibiting neurotransmitter release.
Materials:
-
PC-12 cells (differentiated to a neuronal phenotype) or isolated vas deferens tissue
-
[³H]-Norepinephrine (for pre-loading)
-
Physiological salt solution (e.g., Tyrode's solution)
-
Electrical field stimulation apparatus
-
Scintillation fluid and counter
Protocol:
-
Tissue/Cell Preparation and Loading: Prepare the isolated tissue or cultured cells and incubate with [³H]-Norepinephrine to load the synaptic vesicles.
-
Washout: Wash the preparation with physiological salt solution to remove excess unincorporated [³H]-Norepinephrine.
-
Compound Incubation: Perfuse the preparation with the physiological salt solution containing the test compound or reference compound (this compound) at various concentrations.
-
Electrical Stimulation: Apply electrical field stimulation to elicit the release of [³H]-Norepinephrine. Collect the superfusate in fractions.
-
Measurement of Release: Quantify the amount of radioactivity in the collected fractions using a scintillation counter.
-
Data Analysis: Compare the amount of [³H]-Norepinephrine released in the presence and absence of the test compound to determine its inhibitory effect.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: Mechanism of Guanadrel Action.
Caption: NET Uptake Inhibition Assay Workflow.
Caption: Functional Norepinephrine Release Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Guanadrel - Wikipedia [en.wikipedia.org]
- 3. guanadrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Guanadrel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of guanadrel and guanethidine efficacy and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanadrel vs. Placebo for Blood Pressure Reduction: A Statistical and Methodological Comparison
Data Presentation: Efficacy of Guanadrel in Blood Pressure Reduction
Guanadrel sulfate has been demonstrated to be an effective antihypertensive agent in multiple clinical trials.[1][2] It has been shown to be comparable in efficacy to other antihypertensive drugs such as guanethidine and methyldopa.[3] The following table summarizes the typical blood pressure reductions observed with guanadrel treatment based on available clinical data. It is important to note that a direct, head-to-head, placebo-controlled trial's quantitative data was not available in the reviewed literature. The placebo effect in hypertension trials can be significant, with a meta-analysis of 13 randomized, double-blind, placebo-controlled trials showing a mean blood pressure reduction of approximately 4/3 mmHg (systolic/diastolic) in the placebo group.
| Treatment Group | Typical Systolic Blood Pressure Reduction (mmHg) | Typical Diastolic Blood Pressure Reduction (mmHg) |
| Guanadrel | 15 - 30 | 10 - 20 |
| Placebo (Estimated) | 4 - 5 | 3 - 4 |
Note: The data for Guanadrel is aggregated from various clinical studies. The Placebo data is an estimated average from hypertension trials and not from a direct comparison study with Guanadrel.
Experimental Protocols
The gold standard for evaluating the efficacy of an antihypertensive drug like guanadrel is the randomized, double-blind, placebo-controlled clinical trial. The following outlines a typical experimental protocol for such a study.
Study Design
A parallel-group or crossover design is commonly employed. In a parallel design, one group of participants receives guanadrel, and the other receives a placebo for the duration of the study. In a crossover design, participants receive both treatments in a sequential, randomized order, separated by a washout period.
Participant Selection
Participants are typically adults with a diagnosis of essential hypertension, often within a specific range of diastolic and systolic blood pressure (e.g., diastolic blood pressure of 95-115 mmHg).[4] Key exclusion criteria often include secondary hypertension, severe cardiovascular disease, renal or hepatic impairment, and contraindications to the study medication.
Intervention and Dosage
The treatment period usually involves a dose-titration phase followed by a maintenance phase. For guanadrel, an initial dose of 10 mg daily (in two divided doses) might be used, with gradual increases based on blood pressure response to a maximum of around 75 mg daily.[5] The placebo group receives identical-looking tablets on the same schedule.
Blood Pressure Measurement
Blood pressure is the primary endpoint. Measurements are typically taken at baseline and at regular intervals throughout the study. Standardized procedures are crucial, including a rest period before measurement and using a calibrated sphygmomanometer. Ambulatory blood pressure monitoring (ABPM) may also be used to assess the 24-hour blood pressure profile.
Statistical Analysis
The primary efficacy analysis usually involves comparing the change in blood pressure from baseline to the end of the treatment period between the guanadrel and placebo groups. Statistical tests such as an analysis of covariance (ANCOVA), with baseline blood pressure as a covariate, are commonly used.
Mechanism of Action: Guanadrel
Guanadrel is a postganglionic adrenergic-blocking agent.[3] Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings. By depleting norepinephrine stores, guanadrel reduces the sympathetic tone on blood vessels, leading to vasodilation and a subsequent reduction in blood pressure.[3]
Caption: Mechanism of action of Guanadrel in reducing blood pressure.
Experimental Workflow: Placebo-Controlled Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for an antihypertensive agent like guanadrel.
Caption: Workflow of a randomized, placebo-controlled clinical trial.
References
- 1. Guanadrel. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound compared with methyldopa for mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanadrel : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. A dose-titration trial of guanadrel as step-two therapy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanadrel (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
In Vivo Validation of Guanadrel Sulfate's Effect on Norepinephrine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guanadrel Sulfate's in vivo effect on norepinephrine release with other sympatholytic agents. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are outlined.
Introduction
This compound is a postganglionic adrenergic-blocking agent that has been utilized in the management of hypertension. Its primary mechanism of action involves the inhibition of norepinephrine release from sympathetic nerve endings. This guide delves into the in vivo validation of this effect, comparing it with other sympatholytic drugs, namely guanethidine and methyldopa. Understanding the nuances of how these compounds modulate norepinephrine is crucial for researchers and drug development professionals in the field of cardiovascular pharmacology and neuroscience.
Guanadrel is taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside, it accumulates in the storage vesicles and displaces norepinephrine, leading to a depletion of the neurotransmitter available for release upon nerve stimulation. This ultimately results in reduced sympathetic tone and a lowering of blood pressure.[1][2][3]
Comparative Analysis of Norepinephrine Release
The in vivo effects of this compound, Guanethidine, and Methyldopa on norepinephrine levels have been investigated in various studies. The following table summarizes the quantitative data on plasma norepinephrine concentrations following treatment with these agents.
| Drug | Baseline Plasma Norepinephrine | Post-treatment Plasma Norepinephrine | Species | Reference |
| This compound | 1.28 ± 0.09 nM | 0.85 ± 0.06 nM | Human | [4] |
| Methyldopa | 448 ± 76 pg/mL | 223 ± 39 pg/mL | Human | [5] |
| Guanethidine | Data not available in pg/mL or nM | Significant depletion in tissues | Rat | [6][7] |
Note: Direct comparative studies measuring plasma norepinephrine levels for all three drugs under identical conditions are limited. The data presented is from separate studies and should be interpreted with caution. Guanethidine's primary effect is significant depletion of norepinephrine in tissues rather than a direct measurable change in plasma levels in all studies.
Mechanism of Action and Signaling Pathways
The signaling pathway for norepinephrine release and the mechanism of action of this compound are depicted in the following diagrams.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's effect on norepinephrine release.
In Vivo Measurement of Plasma Norepinephrine using [3H]-Norepinephrine Tracer Kinetics
This method allows for the quantification of norepinephrine spillover into the plasma, providing an index of sympathetic nervous system activity.
Experimental Workflow:
Detailed Steps:
-
Subject Preparation: Human subjects or animals are typically fasted overnight. On the day of the study, they rest in a supine position in a quiet, temperature-controlled room. Catheters are inserted into a peripheral vein for tracer infusion and into an artery for blood sampling.
-
Tracer Infusion: A tracer dose of radiolabeled norepinephrine, such as [3H]-norepinephrine, is infused at a constant rate. The infusion continues until a steady-state concentration of the tracer is achieved in the plasma, which typically takes about 30-60 minutes.
-
Blood Sampling: Once steady-state is reached, arterial blood samples are collected at regular intervals.
-
Sample Processing and Analysis: Blood samples are immediately placed on ice and then centrifuged to separate the plasma. Plasma is stored at -80°C until analysis. The concentrations of both endogenous norepinephrine and the [3H]-norepinephrine tracer are determined using high-performance liquid chromatography (HPLC) with electrochemical or radiometric detection.
-
Data Calculation: Norepinephrine clearance is calculated by dividing the infusion rate of the tracer by the steady-state plasma concentration of the tracer. The norepinephrine spillover rate, which reflects the rate of norepinephrine release into the circulation, is then calculated by multiplying the norepinephrine clearance by the plasma concentration of endogenous norepinephrine.
In Vivo Microdialysis for Norepinephrine Measurement
Microdialysis is a technique used to measure the concentration of unbound analytes in the extracellular fluid of tissues.
Experimental Workflow:
Detailed Steps:
-
Probe Implantation: A small microdialysis probe is stereotactically implanted into the specific tissue of interest (e.g., a specific brain region or muscle tissue) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate.
-
Diffusion and Collection: As the perfusion fluid passes through the semipermeable membrane at the tip of the probe, substances from the surrounding extracellular fluid, including norepinephrine, diffuse into the perfusion fluid down their concentration gradient. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of norepinephrine in the dialysate is measured using highly sensitive analytical techniques, most commonly HPLC with electrochemical detection (HPLC-ED).
Conclusion
In vivo studies confirm that this compound effectively reduces the release of norepinephrine from sympathetic nerve endings, leading to a decrease in plasma norepinephrine levels. This mechanism of action is shared with guanethidine, though the two drugs exhibit different pharmacokinetic profiles. Methyldopa also lowers plasma norepinephrine, but its primary action is centrally mediated. The choice of which agent to use in a research or clinical setting depends on the desired onset and duration of action, as well as the side effect profile. The experimental protocols described herein provide a framework for the continued investigation and comparison of these and other sympatholytic agents.
References
- 1. Tissue amine levels and sympathetic blockade after guanethidine and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The relationship of plasma guanethidine levels to adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chronic guanethidine treatment on vascular norepinephrine content in the neonatal domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epinephrine and dopamine colocalization with norepinephrine in various peripheral tissues: guanethidine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Guanadrel Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Guanadrel Sulfate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard statements that necessitate careful handling and the use of appropriate personal protective equipment.[1]
Hazard Summary
| Hazard Statement | Description |
| H302 + H332 | Harmful if swallowed or if inhaled.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H402 | Harmful to aquatic life.[1] |
Recommended Personal Protective Equipment
To mitigate the risks associated with these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent eye contact.[1] |
| Face Protection | Face Shield | To be used in addition to safety glasses or goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Gloves must be inspected prior to use and disposed of after contamination.[1] Use proper glove removal technique to avoid skin contact.[1] |
| Skin and Body Protection | Laboratory Coat | A protective gown or lab coat should be worn.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator is required to prevent inhalation of dust.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Emergency Procedures
Handling:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area and have donned all the required PPE as specified in the table above.[1]
-
Weighing and Transfer: When weighing or transferring the solid material, do so carefully to avoid creating dust.
-
Solution Preparation: If preparing a solution, perform this task within a certified chemical fume hood to minimize inhalation exposure.
-
Cleaning: After handling, thoroughly wash your hands and any exposed skin.[1]
Emergency Procedures:
In the event of an exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1] If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
Storage and Disposal:
-
Storage: Store this compound in well-closed containers.[4][5]
-
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Avoid release to the environment.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
